Product packaging for 7-Amino Nitrazepam-d5(Cat. No.:)

7-Amino Nitrazepam-d5

Cat. No.: B15295183
M. Wt: 256.31 g/mol
InChI Key: OYOUQHVDCKOOAL-RALIUCGRSA-N
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Description

7-Amino Nitrazepam-d5 is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 256.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O B15295183 7-Amino Nitrazepam-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3O

Molecular Weight

256.31 g/mol

IUPAC Name

7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D

InChI Key

OYOUQHVDCKOOAL-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)[2H])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

7-Amino Nitrazepam-d5 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of 7-Amino Nitrazepam-d5

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of 7-Amino Nitrazepam, the major metabolite of the benzodiazepine drug, Nitrazepam. The deuterium labeling is typically on the phenyl group, which makes it a suitable internal standard for quantitative analysis by mass spectrometry.

Identifier and Structural Data
PropertyValueReference
IUPAC Name 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[1]
Synonyms 7-Amino-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one[1][2]
CAS Number 1189511-46-3[1][2][3]
Unlabelled CAS 4928-02-3[1][2]
Molecular Formula C₁₅H₈D₅N₃O[2][3]
SMILES O=C1NC2=CC=C(N)C=C2C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=NC1
InChI InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D
InChIKey OYOUQHVDCKOOAL-WFGXEDJUSA-N
Physicochemical Properties
PropertyValueReference
Molecular Weight 256.31 g/mol [1][2][3]
Appearance Pale Yellow Solid (for non-deuterated)[4]
Melting Point 236-239 °C (for non-deuterated)[5]
Solubility DMSO (Slightly), Methanol (Slightly) (for non-deuterated)[4]
Storage -20°C Freezer[5]

Spectroscopic Data

Detailed NMR and IR spectroscopic data for this compound are not widely available in the public domain. However, mass spectrometry is the key analytical technique for which this deuterated standard is used.

Mass Spectrometry: The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 256, which is 5 mass units higher than the non-deuterated analog (molecular weight 251.28 g/mol ).[4][6] This mass shift is fundamental to its use as an internal standard in LC-MS/MS or GC-MS methods, allowing for its clear differentiation from the endogenous analyte. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments also showing a +5 Da shift if they retain the deuterated phenyl ring.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of 7-Amino Nitrazepam in biological matrices. Below are representative analytical protocols.

Protocol for Quantification in Urine by LC-MS/MS

This protocol is adapted from highly sensitive methods for the determination of 7-aminonitrazepam in urine.[7]

1. Sample Preparation (Hydrolysis and Extraction):

  • To 1 mL of urine sample in a glass tube, add 50 µL of a this compound internal standard working solution (e.g., at 1 µg/mL).
  • Add 1 mL of β-glucuronidase solution to hydrolyze glucuronide conjugates.
  • Incubate the mixture (e.g., at 37°C for 2.5 hours) to ensure complete hydrolysis.
  • After incubation, perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate).
  • Vortex the mixture for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Carefully transfer the upper organic layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18).[8]
  • Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:
  • 7-Amino Nitrazepam: m/z 252.1 -> 121.1 (Quantifier), 252.1 -> 94.0 (Qualifier)[9]
  • This compound: m/z 257.1 -> 126.1 (or other appropriate fragment)

3. Quantification:

  • Construct a calibration curve by analyzing spiked blank urine samples with known concentrations of 7-Amino Nitrazepam and a fixed concentration of the d5-internal standard.
  • Calculate the concentration of the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Synthesis

The synthesis of this compound is not commonly published. It would involve the synthesis of Nitrazepam-d5 as a precursor, followed by the reduction of the nitro group. The key step is the introduction of the deuterated phenyl ring.

1. Synthesis of 2-Amino-5-nitrobenzophenone-d5:

  • This step would likely involve a Friedel-Crafts acylation of deuterated benzene (Benzene-d6) with 2-amino-5-nitrobenzoyl chloride.

2. Synthesis of Nitrazepam-d5:

  • The 2-amino-5-nitrobenzophenone-d5 intermediate would then undergo a series of reactions, including reaction with an amino acid ester (like glycine ethyl ester) followed by cyclization to form the benzodiazepine ring structure of Nitrazepam-d5.

3. Reduction to this compound:

  • The nitro group of Nitrazepam-d5 is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).

Signaling Pathways and Workflows

Metabolic Pathway of Nitrazepam

Nitrazepam is primarily metabolized in the liver. The key pathway leading to the formation of 7-Amino Nitrazepam involves the reduction of the nitro group.

Metabolic Pathway of Nitrazepam cluster_enzymes Enzymes Nitrazepam Nitrazepam AOX1 AOX1 (Reduction) Nitrazepam->AOX1 ANZP 7-Amino Nitrazepam NAT2 NAT2 (Acetylation) ANZP->NAT2 CYP3A4 CYP3A4 (Hydroxylation) ANZP->CYP3A4 AANZP 7-Acetylamino Nitrazepam AADAC AADAC (Hydrolysis) AANZP->AADAC Reactive_Metabolite N-Hydroxylamino Metabolite (Reactive) AOX1->ANZP NAT2->AANZP AADAC->ANZP Reversible CYP3A4->Reactive_Metabolite

Caption: Metabolic conversion of Nitrazepam to its primary metabolites.

Experimental Workflow for Bioanalysis

This diagram illustrates a typical workflow for the quantitative analysis of 7-Amino Nitrazepam in a biological sample using a deuterated internal standard.

Analytical Workflow start 1. Sample Collection (e.g., Urine) spike 2. Internal Standard Spiking (this compound) start->spike hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis extraction 4. Liquid-Liquid Extraction hydrolysis->extraction evaporation 5. Evaporation & Reconstitution extraction->evaporation analysis 6. LC-MS/MS Analysis evaporation->analysis quant 7. Data Processing & Quantification analysis->quant

References

An In-depth Technical Guide to 7-Amino Nitrazepam-d5 (CAS Number: 1189511-46-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on 7-Amino Nitrazepam-d5. This deuterated stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of 7-Aminonitrazepam, the primary metabolite of the benzodiazepine drug, nitrazepam.

Physicochemical and Product Data

This compound is a certified reference material essential for achieving accurate and precise results in bioanalytical studies.[1][2] It is typically supplied as a solution in an organic solvent like acetonitrile.[1][2] The following table summarizes its key physicochemical properties. Specific batch details are provided in the Certificate of Analysis (CoA) from the supplier.[1][3]

PropertyValueSource(s)
CAS Number 1189511-46-3[3][4]
Unlabeled CAS Number 4928-02-3[3]
Chemical Name 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[3]
Molecular Formula C₁₅H₈D₅N₃O[4]
Molecular Weight 256.31 g/mol [4]
Appearance Light Yellow Solid[5]
Standard Solution Commonly 100 µg/mL in Acetonitrile[1][2]
Storage -20°C Freezer[5]
Purity Specified in the Certificate of Analysis[1][3]
Solubility DMSO (Slightly), Methanol (Slightly)[5]
Melting Point (Unlabeled) 242-244°C[5]
LogP (Unlabeled) 1.00[6]

Metabolic Pathway of Nitrazepam

Nitrazepam undergoes extensive metabolism in the body, with the primary pathway involving the reduction of the 7-nitro group to form 7-Aminonitrazepam. This reaction is predominantly catalyzed by the enzyme Aldehyde Oxidase 1 (AOX1) in the liver cytosol.[7] The resulting 7-Aminonitrazepam can be further metabolized through acetylation by N-acetyltransferase 2 (NAT2) to form 7-acetylaminonitrazepam.[7] The use of this compound is crucial for accurately studying the pharmacokinetics of nitrazepam by enabling precise quantification of this major metabolite.

Nitrazepam_Metabolism Nitrazepam Nitrazepam Metabolite1 7-Aminonitrazepam Nitrazepam->Metabolite1 Reduction (AOX1) Metabolite2 7-Acetylaminonitrazepam Metabolite1->Metabolite2 Acetylation (NAT2)

Metabolic pathway of Nitrazepam.

Role as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for ensuring accuracy and precision. This compound, being a deuterated analog of the target analyte, exhibits nearly identical chemical and physical properties.[1] This ensures that it co-elutes with the unlabeled analyte during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer.[1] By adding a known amount of this compound to a sample, it can effectively compensate for variations during sample preparation and analysis, leading to reliable quantification of 7-Aminonitrazepam.[1]

Experimental Protocols for Quantification by LC-MS/MS

The following is a representative protocol for the quantification of 7-Aminonitrazepam in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory instrumentation and conditions.[8][9][10][11]

4.1. Materials and Reagents

  • 7-Aminonitrazepam analytical standard

  • This compound (Internal Standard solution, e.g., 100 µg/mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • β-glucuronidase enzyme (from Patella vulgata or similar)[8][9]

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)[8][9] or Liquid-Liquid Extraction (LLE) solvents.

4.2. Sample Preparation

  • Calibration and QC Sample Preparation : Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 7-Aminonitrazepam into a blank biological matrix (e.g., drug-free urine).

  • Internal Standard Spiking : To a fixed volume of unknown sample, calibrator, or QC (e.g., 200 µL of urine), add a precise volume of the this compound internal standard working solution (e.g., 20 µL of 250 ng/mL).[8][9]

  • Enzymatic Hydrolysis (for urine) : Since metabolites in urine are often conjugated, hydrolysis is required. Add an ammonium acetate buffer (pH ~5.0) containing β-glucuronidase to each sample.[8][9] Incubate the mixture, for instance, at 50-60°C for 1 hour, to deconjugate the glucuronidated metabolites.[8][9]

  • Extraction :

    • Solid-Phase Extraction (SPE) : Condition the SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences (e.g., with 0.02 N HCl, followed by 20% Methanol).[8][9] Elute the analyte and internal standard with an appropriate solvent.

    • Liquid-Liquid Extraction (LLE) : Add a suitable buffer to adjust pH, then add an immiscible organic solvent. Vortex to mix and centrifuge to separate the layers. Collect the organic layer containing the analyte and internal standard.

  • Evaporation and Reconstitution : Evaporate the collected eluate or solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).[10]

4.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) :

    • Column : A C18 reverse-phase column (e.g., CORTECS UPLC C18+) is commonly used for separation.[8][9]

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.[8]

    • Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, before re-equilibrating to initial conditions.

    • Injection Volume : 5-20 µL.

  • Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray Ionization (ESI) in positive mode is typically used.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor to product ion transitions must be determined for both 7-Aminonitrazepam and this compound. For example, a possible transition for 7-aminoflunitrazepam (a related compound) is m/z 284.1 → 135.0.[8] The transition for this compound will have a higher mass precursor ion due to the deuterium atoms. These transitions should be optimized for the specific instrument being used.

4.4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard for each sample, calibrator, and QC.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of 7-Aminonitrazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Chromatographic Separation (Reverse Phase) Evap->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

LC-MS/MS analytical workflow.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 7-Aminonitrazepam in research, clinical, and forensic settings. Its properties as a stable isotope-labeled internal standard allow for the mitigation of analytical variability, ensuring high-quality data in demanding applications such as pharmacokinetic studies, therapeutic drug monitoring, and toxicology. The experimental protocols outlined in this guide provide a solid foundation for developing and validating robust bioanalytical methods.

References

In-depth Technical Guide: 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino Nitrazepam-d5, a critical tool in the bioanalytical quantification of 7-Amino Nitrazepam. As the primary metabolite of the benzodiazepine nitrazepam, accurate measurement of 7-Amino Nitrazepam is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in such analyses.

Core Compound Data

The fundamental characteristics of 7-Amino Nitrazepam and its deuterated analog are summarized below. The incorporation of five deuterium atoms results in a predictable mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )
7-Amino NitrazepamC₁₅H₁₃N₃O251.28[1]
This compoundC₁₅H₈D₅N₃O256.31[2]

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. This compound serves this purpose for the quantification of 7-Amino Nitrazepam.

Key Advantages:

  • Minimizes Matrix Effects: Biological samples (e.g., plasma, urine, hair) are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. As this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. The ratio of the analyte signal to the SIL-IS signal remains constant, correcting for these variations.

  • Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS behaves identically to the analyte.

  • Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved, which is essential for regulatory compliance and reliable data interpretation.

graph "Bioanalytical_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Sample" [label="Biological Sample\n(e.g., Plasma, Urine)"]; "Spike" [label="Spike with\nthis compound (IS)"]; "Extraction" [label="Extraction\n(LLE or SPE)"]; "Evaporation" [label="Evaporation & Reconstitution"]; "Sample" -> "Spike" -> "Extraction" -> "Evaporation"; }

subgraph "cluster_Analysis" { label="LC-MS/MS Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "LC" [label="Liquid Chromatography\n(Separation)"]; "MS" [label="Tandem Mass Spectrometry\n(Detection)"]; "LC" -> "MS"; }

subgraph "cluster_DataProcessing" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Integration" [label="Peak Area Integration\n(Analyte & IS)"]; "Ratio" [label="Calculate Peak Area Ratio\n(Analyte / IS)"]; "Quantification" [label="Quantification\n(Calibration Curve)"]; "Integration" -> "Ratio" -> "Quantification"; }

"Evaporation" -> "LC" [label="Inject"]; "MS" -> "Integration"; }

Bioanalytical workflow using a deuterated internal standard.

Experimental Protocols: Quantification of 7-Amino Nitrazepam

The following sections outline typical methodologies for the quantification of 7-Amino Nitrazepam in biological matrices using this compound as an internal standard. These protocols are based on common practices in the field and should be optimized for specific laboratory instrumentation and matrices.

Sample Preparation

The goal of sample preparation is to isolate the analyte and internal standard from the biological matrix and concentrate them for analysis. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol for Blood Samples:

  • To 0.5 mL of whole blood in a glass tube, add 50 µL of the this compound internal standard working solution.

  • Add 1.75 mL of a 4.5% ammonia solution and 10 mL of 1-chlorobutane.

  • Mix thoroughly (e.g., on a mechanical roller for 10 minutes).

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Solid-Phase Extraction (SPE) for Urine Samples:

  • To 100 µL of a urine sample, add 100 µL of the this compound internal standard solution.

  • For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase may be performed prior to extraction.

  • Dilute the sample with an appropriate buffer (e.g., ammonium acetate, pH 4).

  • Load the sample onto a conditioned and equilibrated SPE cartridge (e.g., a mixed-mode cation exchange or a C18 cartridge).

  • Wash the cartridge to remove interferences (e.g., with an acidic buffer and/or a low percentage of organic solvent).

  • Elute the analyte and internal standard with a suitable solvent (e.g., a mixture of an organic solvent and a base like ammonium hydroxide).

  • Evaporate the eluate and reconstitute the residue for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the quantification of low concentrations of drugs and their metabolites in complex biological fluids.

Typical LC Parameters:

ParameterExample Value
Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Gradient A gradient elution is typically used to separate the analyte from matrix components.

Mass Spectrometry Parameters:

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
7-Amino Nitrazepam252.1121.1224.1
This compound257.1121.1229.1

Note: The precursor ion for this compound is 5 Da higher than that of 7-Amino Nitrazepam due to the five deuterium atoms. The fragmentation pattern is expected to be similar, with the quantifier ion (121.1) likely remaining the same if the deuterium labels are on the phenyl ring, which is lost in this fragmentation pathway. The qualifier ion for the d5 compound would be expected to retain the deuterium atoms, resulting in a mass shift.

digraph "Fragmentation_Pathway" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [arrowhead="open", color="#34A853"];

subgraph "cluster_Analyte" { label="7-Amino Nitrazepam"; bgcolor="#F1F3F4"; "Analyte_Precursor" [label="Precursor Ion\n[M+H]⁺\nm/z 252.1", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyte_Product1" [label="Product Ion\n(Quantifier)\nm/z 121.1", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyte_Product2" [label="Product Ion\n(Qualifier)\nm/z 224.1", shape="box", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyte_Precursor" -> "Analyte_Product1" [label="Collision-Induced\nDissociation"]; "Analyte_Precursor" -> "Analyte_Product2" [label="Collision-Induced\nDissociation"]; }

subgraph "cluster_IS" { label="this compound (Internal Standard)"; bgcolor="#F1F3F4"; "IS_Precursor" [label="Precursor Ion\n[M+H]⁺\nm/z 257.1", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IS_Product1" [label="Product Ion\n(Quantifier)\nm/z 121.1", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IS_Product2" [label="Product Ion\n(Qualifier)\nm/z 229.1", shape="box", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "IS_Precursor" -> "IS_Product1" [label="Collision-Induced\nDissociation"]; "IS_Precursor" -> "IS_Product2" [label="Collision-Induced\nDissociation"]; } }

MRM transitions for analyte and internal standard.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and defensible data for the quantification of 7-Amino Nitrazepam. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods.

References

A Technical Guide to the Structure Elucidation of 7-Amino-Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazepam is a long-acting benzodiazepine primarily prescribed for the short-term management of severe anxiety and insomnia.[1] Like other benzodiazepines, it exerts its effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant properties.[1][2]

In the body, nitrazepam is extensively metabolized in the liver. The principal metabolic pathway involves the reduction of the 7-nitro group to form its major, pharmacologically inactive metabolite, 7-aminonitrazepam.[3][4] For the accurate quantification of nitrazepam and its metabolites in biological matrices—a critical task in clinical toxicology, forensic analysis, and pharmacokinetic studies—stable isotope-labeled internal standards are indispensable.

7-Amino-Nitrazepam-d5 is the deuterium-labeled analog of 7-aminonitrazepam, where five hydrogen atoms on the phenyl ring are replaced with deuterium.[5][6] This isotopic substitution results in a molecule that is chemically identical to the endogenous metabolite but has a distinct, higher molecular weight. This property allows it to be differentiated by mass spectrometry, making it an ideal internal standard for correcting analytical variations during sample preparation and analysis. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and experimental protocols used for the structure elucidation and confirmation of 7-Amino-Nitrazepam-d5.

Chemical Identity and Properties

The fundamental step in structure elucidation is confirming the compound's basic chemical and physical properties. For 7-Amino-Nitrazepam-d5, these properties are well-defined and serve as the basis for all further analytical characterization.

PropertyValueSource(s)
IUPAC Name 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[5][6]
CAS Number 1189511-46-3[5][7]
Unlabeled CAS Number 4928-02-3[5][7][8]
Molecular Formula C₁₅H₈D₅N₃O[7][9]
Molecular Weight 256.31 g/mol [7][9]
Accurate Mass (M) 256.1372 u[5][7]
Protonated Mass [M+H]⁺ 257.1445 u
SMILES NC1=CC=C2NC(CN=C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C2=C1)=O[5][7]
InChI InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D[5][6]

Core Elucidation Methodologies

The structural confirmation of 7-Amino-Nitrazepam-d5 relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, to verify its molecular weight, fragmentation pattern, and the precise location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for confirming the identity and purity of stable isotope-labeled standards. It provides definitive evidence of the correct mass and, through tandem MS (MS/MS), characteristic fragmentation patterns.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective but often requires derivatization of the analyte to increase its volatility and thermal stability.[10] Silylation is a common derivatization method for 7-aminonitrazepam.[11][12] The mass spectrum would show a molecular ion peak corresponding to the derivatized, deuterated compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the analysis of benzodiazepines in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS.[4][10] The analysis is typically performed using electrospray ionization (ESI) in positive mode.

For 7-Amino-Nitrazepam-d5, the key identifying feature is a mass shift of +5 Daltons compared to its unlabeled counterpart. The table below summarizes the expected mass transitions for quantitative analysis using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Notes
7-Aminonitrazepam252.1224.1, 121.0, 105.0The transition 252.1 -> 224.1 corresponds to the characteristic loss of carbon monoxide (CO). The other ions result from further fragmentation of the benzodiazepine ring.
7-Amino-Nitrazepam-d5 257.1 229.1, 121.0, 110.0 The precursor ion confirms the incorporation of five deuterium atoms. The 257.1 -> 229.1 transition confirms the loss of CO from the deuterated molecule. The phenyl-d5 fragment results in an ion at m/z 110.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the precise location of atoms within a molecule. For 7-Amino-Nitrazepam-d5, NMR confirms that the deuterium labeling has occurred specifically on the phenyl ring and that the core benzodiazepine structure is intact.

  • ¹H NMR (Proton NMR): The spectrum of 7-Amino-Nitrazepam-d5 would show the expected signals for the protons on the benzodiazepine ring system. Crucially, it would demonstrate a complete absence of signals in the aromatic region corresponding to the C₅-phenyl ring (typically ~7.2-7.6 ppm), confirming successful pentadeuteration.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single, broad resonance would be expected in the aromatic region, confirming the presence of deuterium on the phenyl ring.

  • ¹³C NMR: The carbon spectrum would be nearly identical to that of unlabeled 7-aminonitrazepam, with characteristic shifts for the carbonyl, imine, and aromatic carbons of the core structure. The signals for the deuterated phenyl carbons would be observable but may show splitting due to C-D coupling and longer relaxation times.

Experimental Protocols

The following protocols are representative examples for the analysis of 7-aminonitrazepam in biological samples, utilizing 7-Amino-Nitrazepam-d5 as an internal standard.

Protocol for LC-MS/MS Analysis in Urine

This protocol is adapted from established methods for benzodiazepine analysis in urine.[4][13]

  • Sample Preparation & Hydrolysis:

    • To a 200 µL urine sample, add 20 µL of the 7-Amino-Nitrazepam-d5 internal standard solution (e.g., 250 ng/mL).

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase enzyme to hydrolyze conjugated metabolites.

    • Incubate the mixture at 50-60°C for 1 hour.

    • Stop the reaction by adding 200 µL of 4% phosphoric acid.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge sequentially with 200 µL of 0.02 N HCl and 200 µL of 20% methanol.

    • Dry the cartridge under high vacuum.

    • Elute the analytes with 2 x 25 µL aliquots of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

    • MS Detection: ESI in positive mode, monitoring the MRM transitions specified in Table 2.

Protocol for GC-MS Analysis in Urine (with Derivatization)

This protocol is based on methods requiring derivatization for GC analysis.[11][12]

  • Sample Preparation & Extraction:

    • To a 1 mL urine sample, add the 7-Amino-Nitrazepam-d5 internal standard.

    • Adjust the pH to ~9 with a suitable buffer (e.g., borate buffer).

    • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Centrifuge and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, ramp at 15°C/min to 300°C, and hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) mode. Monitor for the characteristic ions of the TMS-derivatized 7-aminonitrazepam and its d5 analog.

Visualization of Key Processes

Diagrams are essential for visualizing the relationships between compounds and the steps involved in their analysis. The following diagrams were generated using the Graphviz DOT language to illustrate the metabolic fate of nitrazepam and a typical analytical workflow.

metabolish_pathway cluster_key Enzyme Key Nitrazepam Nitrazepam ANZP 7-Amino-Nitrazepam (ANZP) Nitrazepam->ANZP Reduction (AOX1) AANZP 7-Acetylamino-Nitrazepam (AANZP) ANZP->AANZP Acetylation (NAT2) AOX1 AOX1: Aldehyde Oxidase 1 NAT2 NAT2: N-acetyltransferase 2

Caption: Primary metabolic pathway of Nitrazepam in humans.[3]

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Blood) Spike Spike with 7-Amino- Nitrazepam-d5 (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS or MS) Separation->Detection Quant Quantification (Analyte/IS Ratio) Detection->Quant Confirm Structural Confirmation (Mass & Fragments) Quant->Confirm

Caption: General analytical workflow for quantifying 7-aminonitrazepam.

Conclusion

The structure elucidation of 7-Amino-Nitrazepam-d5 is a systematic process that relies on a suite of powerful analytical techniques. Mass spectrometry confirms the correct molecular weight and isotopic enrichment, while tandem MS provides a characteristic fragmentation fingerprint. NMR spectroscopy offers definitive proof of the deuterium label positions, ensuring the integrity of the molecule's core structure. The detailed protocols for LC-MS/MS and GC-MS demonstrate its application as a robust internal standard. The collective data from these methodologies provide an unambiguous structural confirmation, validating 7-Amino-Nitrazepam-d5 as a critical tool for accurate and reliable quantification in forensic, clinical, and research settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Amino Nitrazepam-d5, a deuterated internal standard crucial for the accurate quantification of 7-aminonitrazepam, the primary metabolite of the benzodiazepine nitrazepam. This document details a feasible synthetic route, thorough characterization methodologies, and expected analytical data, serving as a valuable resource for researchers in drug metabolism, pharmacokinetics, and forensic analysis.

Introduction

This compound (CAS: 1189511-46-3) is the stable isotope-labeled analog of 7-Amino Nitrazepam.[1][2] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2] Such standards are essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantitative methods. This guide outlines a plausible synthetic pathway and the analytical techniques required to verify the identity, purity, and structural integrity of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the chemical reduction of the nitro group of Nitrazepam-d5. While various methods can be employed for the reduction of aromatic nitro compounds, catalytic hydrogenation offers a clean and efficient route.

Proposed Synthetic Pathway

The synthesis commences with the commercially available Nitrazepam-d5, which is subjected to catalytic transfer hydrogenation to yield the desired this compound.

Synthesis_Pathway Synthetic Pathway of this compound Nitrazepam_d5 Nitrazepam-d5 Amino_Nitrazepam_d5 This compound Nitrazepam_d5->Amino_Nitrazepam_d5 H₂, Pd/C Ethanol, RT

Caption: Synthetic route from Nitrazepam-d5 to this compound.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Nitrazepam-d5

  • 10% Palladium on carbon (Pd/C)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Celatom® or equivalent filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve Nitrazepam-d5 (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material) to the solution.

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

The characterization process involves a series of analytical tests to confirm the structure and assess the purity of the final compound.

Analytical_Workflow Analytical Workflow for this compound Start Synthesized 7-Amino Nitrazepam-d5 MS Mass Spectrometry (MS) Start->MS Identity Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation HPLC HPLC-UV Start->HPLC Purity Assessment Final Characterized Product MS->Final NMR->Final HPLC->Final

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for parent ion confirmation and product ion scan (MS/MS) for fragmentation analysis.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as acetonitrile or methanol.

Expected Results:

The mass spectrum should exhibit a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C₁₅H₈D₅N₃O. The fragmentation pattern is expected to be similar to that of the non-deuterated analog, with a characteristic loss of carbon monoxide (CO).

Parameter Expected Value
Molecular Formula C₁₅H₈D₅N₃O
Monoisotopic Mass 256.1372
[M+H]⁺ (m/z) 257.1445
Major Fragment Ion (m/z) [M+H-CO]⁺ at 229.1496
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

Expected Results:

The ¹H NMR spectrum will show signals corresponding to the protons on the benzodiazepine ring system. The absence of signals in the aromatic region corresponding to the phenyl group will confirm the pentadeuteration at this position. The ¹³C NMR will show signals for all carbon atoms, with the signals for the deuterated carbons being significantly attenuated or absent depending on the experimental parameters.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons of the benzodiazepinone coreCarbonyl carbon
Methylene protons (-CH₂-)Methylene carbon (-CH₂-)
Amine protons (-NH₂)Imine carbon (-C=N-)
Amide proton (-NH-)Aromatic carbons of the benzodiazepinone core
No signals for the phenyl-d₅ ringAttenuated or absent signals for the phenyl-d₅ ring
High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Results:

The chromatogram should show a single major peak, indicating a high degree of purity. The purity can be calculated based on the peak area percentage.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. Adherence to these detailed protocols will enable researchers and scientists to produce and verify this critical internal standard, thereby enhancing the reliability of bioanalytical methods for the quantification of nitrazepam's primary metabolite. The successful synthesis and characterization of this compound are pivotal for advancing research in drug development and clinical toxicology.

References

7-Amino Nitrazepam-d5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and analytical data for 7-Amino Nitrazepam-d5. This deuterated analog of 7-aminonitrazepam, the major metabolite of the hypnotic drug nitrazepam, is a critical tool in pharmacokinetic and metabolic studies, as well as in forensic and clinical toxicology.

Physical and Chemical Data

While specific experimental data for the deuterated compound is limited, the following tables summarize the available physical and chemical properties of this compound and its non-deuterated counterpart, 7-Amino Nitrazepam. These values provide a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one[1][2]
CAS Number 1189511-46-3[1][2][3][4][5]
Molecular Formula C₁₅H₈D₅N₃O[2][4]
Molecular Weight 256.31 g/mol [4]
Accurate Mass 256.1372[1][2]
Storage Temperature -20°C[2]

Table 2: Physical and Chemical Properties of 7-Amino Nitrazepam (Non-deuterated)

PropertyValueSource
CAS Number 4928-02-3[6][7][8]
Molecular Formula C₁₅H₁₃N₃O[7][8]
Molecular Weight 251.28 g/mol [7][8]
Melting Point 242-244°C[9]
Boiling Point 394.44°C (rough estimate)[9]
logP 1.00[7]
Form Pale Yellow to Light Yellow Solid[9]
Solubility DMSO (Slightly), Methanol (Slightly)[9]

Metabolic Pathway

7-Aminonitrazepam is the primary urinary metabolite of nitrazepam. The metabolic process involves the reduction of the 7-nitro group of nitrazepam to an amino group. This biotransformation is a key aspect of the drug's pharmacokinetics and is essential for its elimination from the body.

Nitrazepam Metabolism Nitrazepam Nitrazepam 7-Amino Nitrazepam 7-Amino Nitrazepam Nitrazepam->7-Amino Nitrazepam Nitroreduction

Metabolic conversion of Nitrazepam to 7-Amino Nitrazepam.

Experimental Protocols

The accurate quantification of this compound is crucial for its application in research. The following sections detail established methodologies for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis of 7-Aminonitrazepam in Biological Matrices

This protocol is adapted from methodologies developed for the analysis of benzodiazepines and their metabolites in urine and blood.[10]

Sample Preparation (Urine)

  • To 100 µL of urine sample, add 100 µL of an internal standard solution (e.g., Diazepam-d5).

  • Add 800 µL of LC-grade water to dilute the sample.

  • Vortex the mixture and centrifuge.

  • The supernatant can be directly injected into the LC-MS/MS system.

Chromatographic Conditions

  • LC System: Shimadzu Prominence LC system or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 10-20 µL.

Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for 7-Aminonitrazepam and the internal standard should be monitored for quantification and confirmation.

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute with Water Add_IS->Dilute Centrifuge Vortex & Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for LC-MS/MS analysis of 7-Aminonitrazepam.

GC-MS Analysis of 7-Aminonitrazepam in Biological Matrices

This protocol is based on established methods for the determination of flunitrazepam and its metabolites in blood and plasma.[11][12] Derivatization is often required to improve the chromatographic properties of the analyte.

Sample Preparation (Blood/Plasma)

  • To 1 mL of blood or plasma, add an appropriate internal standard (e.g., 7-amino-flunitrazepam-d3).

  • Dilute the sample with HPLC-grade water.

  • Perform acid hydrolysis by adding concentrated HCl and heating at 100°C for 1 hour.[12]

  • After cooling, neutralize the sample with KOH.

  • Extract the analyte using a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for derivatization.

Derivatization

  • Derivatize the extracted analyte using an agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl derivative.[10]

Chromatographic Conditions

  • GC System: Agilent GC-MS system or equivalent.

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Injection Mode: Splitless.

Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

GC-MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization Derivatization cluster_analysis_gc GC-MS Analysis Sample_GC Blood/Plasma Sample Add_IS_GC Add Internal Standard Sample_GC->Add_IS_GC Hydrolysis Acid Hydrolysis Add_IS_GC->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatize Form Silyl Derivative Evaporation->Derivatize GC_Separation GC Separation Derivatize->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis MS_Detection_GC->Data_Analysis_GC

Workflow for GC-MS analysis of 7-Aminonitrazepam.

Safety and Handling

For the non-deuterated 7-Aminonitrazepam, the following GHS hazard classification has been reported:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [7]

A specific safety data sheet for this compound was not available. However, the safety data sheet for Nitrazepam-d5 indicates that it is harmful if swallowed and may cause an allergic skin reaction. It is recommended to handle this compound with the same precautions as its non-deuterated analog and other benzodiazepine-related compounds. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

This technical guide provides a solid foundation for researchers and scientists working with this compound. While some physical data for the deuterated compound remains to be experimentally determined, the information presented here, combined with the detailed analytical protocols, will be invaluable for its effective use in scientific investigations.

References

Deuterium Labeled 7-Amino Nitrazepam: A Technical Guide for Drug Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled 7-Amino Nitrazepam, a critical tool in pharmacokinetic and metabolic studies. This document details its synthesis, analytical applications, and metabolic pathways, offering valuable insights for researchers in drug development and analysis.

Introduction

Deuterium-labeled compounds are stable, non-radioactive isotopologues of drug molecules where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution results in a change in mass, which can be readily detected by mass spectrometry. In pharmaceutical research, deuterium-labeled compounds, such as 7-Amino Nitrazepam-d5, serve as ideal internal standards for quantitative bioanalysis. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, which leads to more accurate and precise quantification.

7-Amino Nitrazepam is the major urinary metabolite of Nitrazepam, a benzodiazepine with hypnotic and anxiolytic properties.[1] Monitoring its levels is crucial for understanding the pharmacokinetics of the parent drug. The use of deuterium-labeled 7-Amino Nitrazepam as an internal standard is a widely accepted practice in clinical and forensic toxicology to ensure the reliability of analytical data.[2]

Synthesis and Labeling

The synthesis of deuterium-labeled 7-Amino Nitrazepam typically involves a two-step process: the synthesis of the unlabeled 7-Amino Nitrazepam followed by deuterium labeling.

Synthesis of 7-Amino Nitrazepam

A common method for the synthesis of 7-Amino Nitrazepam is the reduction of the nitro group of Nitrazepam.

Experimental Protocol: Reduction of Nitrazepam

  • Reaction Setup: Suspend iron powder (1.68 g) and ammonium chloride (200 mg) in water (5 mL).

  • Heating: Heat the suspension for 15 minutes.

  • Addition of Nitrazepam: Add a solution of Nitrazepam (2.8 g) in methanol (100 mL) to the heated mixture.

  • Reflux: Reflux the reaction mixture for 5 hours.

  • Filtration: After reflux, remove the iron powder by filtration.

  • Evaporation: Evaporate the methanol from the filtrate under vacuum.

  • Recrystallization: Collect the resulting precipitate and recrystallize it from methanol to yield 7-Amino Nitrazepam.[3]

Deuterium Labeling

The introduction of deuterium atoms onto the 7-Amino Nitrazepam molecule can be achieved through various methods, most commonly via acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Experimental Protocol: Deuterium Labeling of 7-Amino Nitrazepam

  • Reaction Medium: Dissolve 7-Amino Nitrazepam in a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterated trifluoromethanesulfonic acid (CF₃SO₃D).[1][4] These reagents act as both the solvent and the deuterium source.

  • Reaction Conditions: The reaction can be performed at room temperature or with gentle heating (e.g., 110°C) to facilitate the exchange.[4][5] The reaction time can vary from a few hours to overnight.

  • Catalyst (Optional): In some cases, a metal catalyst, such as palladium, may be used to enhance the efficiency of the exchange reaction.[5]

  • Work-up: After the reaction is complete, the deuterated product is isolated by neutralizing the acid and extracting the compound into an organic solvent.

  • Purification: The deuterium-labeled 7-Amino Nitrazepam is then purified using standard techniques like chromatography.

The following diagram illustrates the general workflow for the synthesis of deuterium-labeled 7-Amino Nitrazepam.

G Synthesis Workflow Nitrazepam Nitrazepam Reduction Reduction (Fe, NH4Cl) Nitrazepam->Reduction AminoNitrazepam 7-Amino Nitrazepam Reduction->AminoNitrazepam Deuteration Deuterium Labeling (Deuterated Acid) AminoNitrazepam->Deuteration DeuteratedAminoNitrazepam Deuterium Labeled 7-Amino Nitrazepam Deuteration->DeuteratedAminoNitrazepam G Metabolic Pathway of Nitrazepam Nitrazepam Nitrazepam Reduction Nitro Reduction (Aldehyde Oxidase 1) Nitrazepam->Reduction AminoNitrazepam 7-Amino Nitrazepam Reduction->AminoNitrazepam Acetylation Acetylation (N-acetyltransferase 2) AminoNitrazepam->Acetylation AcetylatedMetabolite 7-Acetamido-nitrazepam Acetylation->AcetylatedMetabolite

References

The Pharmacokinetics of 7-Aminonitrazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics of 7-aminonitrazepam, the major metabolite of the benzodiazepine nitrazepam. While the deuterated compound, 7-aminonitrazepam-d5, is a critical analytical tool, its own pharmacokinetic profile is not the subject of primary research. Instead, it serves as an internal standard for the accurate quantification of 7-aminonitrazepam in biological matrices.[1] This guide will focus on the available pharmacokinetic data for 7-aminonitrazepam and its parent drug, nitrazepam, detailing experimental methodologies and presenting quantitative data for clear interpretation.

Role of 7-Amino Nitrazepam-d5 in Pharmacokinetic Studies

This compound is a stable isotope-labeled analog of 7-aminonitrazepam. Its utility in pharmacokinetic studies lies in its near-identical chemical and physical properties to the unlabeled analyte, while its increased mass allows it to be distinguished by mass spectrometry. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, which are commonly used to quantify drug and metabolite concentrations in biological fluids like urine and plasma.[1] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Pharmacokinetics of Nitrazepam and 7-Aminonitrazepam

Metabolism of Nitrazepam

Nitrazepam undergoes extensive metabolism in the body, with the primary pathway being the reduction of the 7-nitro group to form 7-aminonitrazepam. This reaction is a key step in the detoxification and elimination of nitrazepam. Further metabolism can occur through acetylation of the 7-amino group to form 7-acetamidonitrazepam.

Nitrazepam Nitrazepam 7-Aminonitrazepam 7-Aminonitrazepam Nitrazepam->7-Aminonitrazepam Nitroreduction 7-Acetamidonitrazepam 7-Acetamidonitrazepam 7-Aminonitrazepam->7-Acetamidonitrazepam Acetylation

Metabolic Pathway of Nitrazepam
Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for nitrazepam and its metabolite, 7-aminonitrazepam, based on available human studies.

ParameterNitrazepam7-AminonitrazepamReference
Half-life (t½) 29 hours (mean, young adults)44 hours (mean, free urinary)[2][3]
40 hours (mean, geriatric)46 hours (mean, conjugated urinary)[2][3]
Apparent Volume of Distribution (Vd/F) 2.4 L/kg (young adults)Not Available[2]
4.8 L/kg (geriatric)[2]
Urinary Excretion ~1% of dose (unchanged)Major urinary metabolite[3]
Peak Plasma Concentration (Cmax) 46.9 ± 3.2 ng/mL (5 mg dose)Not Available[4]
82.8 ± 10.5 ng/mL (10 mg dose)[4]
Time to Peak Plasma Concentration (Tmax) 120 minutes (5 mg dose)Not Available[4]
180 minutes (10 mg dose)[4]

Experimental Protocols

Quantification of 7-Aminonitrazepam in Urine using LC-MS/MS

This section outlines a typical experimental workflow for the quantification of 7-aminonitrazepam in urine samples, a common practice in clinical and forensic toxicology.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Sample Urine Sample Add Internal Standard Add 7-Aminonitrazepam-d5 Urine Sample->Add Internal Standard Enzymatic Hydrolysis β-glucuronidase incubation Add Internal Standard->Enzymatic Hydrolysis Liquid-Liquid Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic Hydrolysis->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation and Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC Separation Liquid Chromatography Separation Evaporation & Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection (MRM) LC Separation->MS/MS Detection Data Analysis Quantification using Calibration Curve MS/MS Detection->Data Analysis

LC-MS/MS Workflow for 7-Aminonitrazepam

Methodology Details:

A highly sensitive method for the determination of urinary 7-aminonitrazepam has been developed using high-performance electrospray liquid chromatography-tandem mass spectrometry.[5]

  • Sample Preparation:

    • An internal standard, such as 7-aminoclonazepam or 7-aminonitrazepam-d5, is added to the urine sample.[5]

    • To measure total 7-aminonitrazepam (free and conjugated), the sample is hydrolyzed with β-glucuronidase to cleave the glucuronide conjugate.[5][6]

    • The analyte and internal standard are then extracted from the urine matrix using either liquid-liquid extraction or solid-phase extraction.[5][6]

    • The extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[7]

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into an HPLC system for chromatographic separation of 7-aminonitrazepam from other endogenous urine components.

    • The separated analyte is then introduced into a tandem mass spectrometer.

    • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both 7-aminonitrazepam and the internal standard are monitored.[5]

  • Data Analysis:

    • A calibration curve is generated by analyzing standards of known concentrations.

    • The concentration of 7-aminonitrazepam in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The pharmacokinetics of nitrazepam are characterized by extensive metabolism to 7-aminonitrazepam, which is then eliminated in the urine. The long half-life of 7-aminonitrazepam makes it a key analyte for monitoring nitrazepam use. Accurate quantification of 7-aminonitrazepam in biological samples is crucial for both clinical and forensic purposes and is reliably achieved using mass spectrometry-based methods with the aid of the stable isotope-labeled internal standard, 7-aminonitrazepam-d5. Further research into the specific distribution and clearance mechanisms of 7-aminonitrazepam could provide a more complete understanding of its pharmacokinetic profile.

References

In Vitro Metabolism of Nitrazepam to 7-Aminonitrazepam-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Nitrazepam, with a specific focus on its reduction to 7-aminonitrazepam. This document details the primary metabolic pathways, the enzymes involved, and comprehensive experimental protocols for studying these transformations in a laboratory setting. The guide also covers the critical role of deuterated internal standards, such as 7-aminonitrazepam-d5, in the accurate quantification of metabolites.

Introduction

Nitrazepam, a benzodiazepine, is primarily metabolized in the liver. One of its major metabolic pathways is the reduction of the 7-nitro group to form 7-aminonitrazepam.[1] Understanding the kinetics and the enzymes responsible for this biotransformation is crucial for drug development, as it influences the pharmacokinetic profile and potential drug-drug interactions. In vitro models, utilizing human liver subcellular fractions, are essential tools for characterizing these metabolic pathways.

Accurate quantification of metabolites in these in vitro systems is paramount. The use of stable isotope-labeled internal standards, such as 7-aminonitrazepam-d5, is the gold standard for mass spectrometry-based bioanalysis. These standards co-elute with the analyte of interest and exhibit similar ionization characteristics, thereby correcting for matrix effects and variability in sample processing and instrument response, leading to highly accurate and precise results.

Metabolic Pathway of Nitrazepam to 7-Aminonitrazepam

The primary metabolic conversion of Nitrazepam to 7-aminonitrazepam is a nitroreduction reaction. This process is predominantly catalyzed by aldehyde oxidase 1 (AOX1) , a cytosolic enzyme.[1] A smaller contribution to this metabolic step can also be attributed to cytochrome P450 3A4 (CYP3A4) , which is located in the microsomal fraction of liver cells.[1]

Following its formation, 7-aminonitrazepam can be further metabolized through acetylation to form 7-acetylaminonitrazepam, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[1]

dot

Nitrazepam_Metabolism cluster_enzymes Key Enzymes Nitrazepam Nitrazepam 7-Aminonitrazepam 7-Aminonitrazepam Nitrazepam->7-Aminonitrazepam Nitroreduction (Major Pathway) 7-Acetylaminonitrazepam 7-Acetylaminonitrazepam 7-Aminonitrazepam->7-Acetylaminonitrazepam Acetylation AOX1 AOX1 (Cytosol) AOX1->Nitrazepam CYP3A4 CYP3A4 (Microsomes) CYP3A4->Nitrazepam NAT2 NAT2 NAT2->7-Aminonitrazepam

Metabolic pathway of Nitrazepam to 7-aminonitrazepam.

Enzyme Kinetics

CompoundKm (µM)Vmax (nmol/min/mg protein)Enzyme Source
Dantrolene14.3 ± 1.50.23 ± 0.01Recombinant human AOX1
Nifurtimox25.6 ± 3.41.34 ± 0.07Recombinant human AOX1
Benznidazole58.8 ± 6.90.98 ± 0.05Recombinant human AOX1

This data is provided for comparative purposes to illustrate the general range of kinetic values for AOX1-mediated nitroreduction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical in vitro experiment to study the metabolism of Nitrazepam to 7-aminonitrazepam using human liver cytosol and subsequent analysis by LC-MS/MS.

In Vitro Incubation with Human Liver Cytosol

Objective: To determine the formation of 7-aminonitrazepam from Nitrazepam in the presence of human liver cytosol.

Materials:

  • Nitrazepam

  • 7-Aminonitrazepam (for standard curve)

  • 7-Aminonitrazepam-d5 (internal standard)

  • Pooled human liver cytosol (commercially available)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Nitrazepam in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare working solutions of Nitrazepam by diluting the stock solution in the incubation buffer to achieve final concentrations ranging from 1 to 100 µM.

    • Prepare a stock solution of 7-aminonitrazepam-d5 in methanol at a concentration of 1 mg/mL. Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver cytosol (final concentration, e.g., 1 mg/mL)

      • Nitrazepam working solution (to achieve the desired final concentration)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Prepare a negative control by omitting the NADPH regenerating system.

  • Termination of Reaction and Sample Preparation:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard, 7-aminonitrazepam-d5 (e.g., at a final concentration of 100 ng/mL).

    • Vortex the samples vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

dot

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Nitrazepam - Cytosol - Buffer - NADPH System Mix Combine Reagents in Microtube Reagents->Mix PreIncubate Pre-incubate (37°C, 5 min) Mix->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate (37°C, Time Course) Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze

Workflow for in vitro metabolism of Nitrazepam.

LC-MS/MS Quantification of 7-Aminonitrazepam

Objective: To quantify the concentration of 7-aminonitrazepam in the processed in vitro samples using a deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Aminonitrazepam: Precursor ion (Q1) m/z 252.1 → Product ion (Q3) m/z 121.1

    • 7-Aminonitrazepam-d5 (IS): Precursor ion (Q1) m/z 257.1 → Product ion (Q3) m/z 121.1

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis:

  • Generate a standard curve by analyzing known concentrations of 7-aminonitrazepam spiked with a constant concentration of the internal standard (7-aminonitrazepam-d5).

  • Plot the peak area ratio (7-aminonitrazepam / 7-aminonitrazepam-d5) against the concentration of 7-aminonitrazepam.

  • Perform a linear regression analysis to obtain the equation of the line.

  • Calculate the concentration of 7-aminonitrazepam in the unknown samples using the peak area ratios and the regression equation.

Conclusion

This technical guide has outlined the key aspects of the in vitro metabolism of Nitrazepam to 7-aminonitrazepam. The primary role of aldehyde oxidase 1 in this reductive pathway has been highlighted. The provided experimental protocols offer a robust framework for researchers to investigate this metabolic conversion in a laboratory setting. The use of a deuterated internal standard, 7-aminonitrazepam-d5, is emphasized for achieving accurate and reliable quantitative data. A thorough understanding of these in vitro metabolic processes is fundamental for the successful development and safe use of Nitrazepam and other xenobiotics.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of 7-Amino Nitrazepam using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 7-Amino Nitrazepam-d5 is utilized as an internal standard to ensure accuracy and precision. This guide is intended for researchers, scientists, and professionals in the field of drug development and clinical or forensic toxicology.

Introduction

7-Amino Nitrazepam is the primary metabolite of Nitrazepam, a benzodiazepine derivative with hypnotic and anxiolytic properties. The monitoring of 7-Amino Nitrazepam levels in biological matrices is crucial for clinical and forensic investigations. This application note describes a robust and sensitive LC-MS/MS method for the quantification of 7-Amino Nitrazepam, employing its deuterated analog, this compound, as an internal standard (IS) to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • 7-Amino Nitrazepam reference standard

  • This compound internal standard

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Ammonium acetate

  • β-glucuronidase (for urine samples)

Sample Preparation: Solid Phase Extraction (SPE) of Urine Samples
  • Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol. For the analysis of conjugated metabolites, enzymatic hydrolysis can be performed by adding β-glucuronidase and incubating at 50°C for 1 hour.[1][2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a solution of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

  • Multiple Reaction Monitoring (MRM): The MRM transitions for 7-Amino Nitrazepam and its deuterated internal standard should be optimized.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of 7-Amino Nitrazepam using a deuterated internal standard like this compound.

ParameterTypical Value
Limit of Quantification (LOQ) 0.5 - 25 ng/mL[2][5]
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%[2]

Experimental Protocols and Workflows

Visual Representation of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Add this compound Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Optional) Add_IS->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Internal Standard MS->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of 7-Amino Nitrazepam.

Metabolic Pathway of Nitrazepam

metabolic_pathway Nitrazepam Nitrazepam Seven_Amino_Nitrazepam 7-Amino Nitrazepam Nitrazepam->Seven_Amino_Nitrazepam Reduction Acetylated_Metabolite 7-Acetamido Nitrazepam Seven_Amino_Nitrazepam->Acetylated_Metabolite Acetylation

Caption: Metabolic pathway of Nitrazepam to 7-Amino Nitrazepam.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 7-Amino Nitrazepam in biological samples. The use of the deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for potential variations during sample preparation and analysis. This protocol can be readily implemented in clinical and forensic laboratories for routine monitoring of Nitrazepam exposure.

References

Application Note: Quantitative Analysis of 7-Amino Nitrazepam-d5 by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 7-Amino Nitrazepam-d5 in biological matrices using gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated analog of the major metabolite of nitrazepam, is commonly used as an internal standard for the accurate quantification of 7-aminonitrazepam. The method involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization to improve the chromatographic performance and thermal stability of the analyte. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the analysis of this compound.

Introduction

Nitrazepam is a benzodiazepine with sedative and hypnotic properties. Its major metabolite, 7-aminonitrazepam, is a key analyte in clinical and forensic toxicology to monitor the use of the parent drug. Accurate quantification of 7-aminonitrazepam is crucial, and the use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose, particularly when coupled with a derivatization step to enhance the volatility and stability of the polar 7-amino metabolite.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

Biological samples (e.g., urine, blood) should be pre-treated to extract the analyte of interest. Both liquid-liquid extraction and solid-phase extraction are viable methods.

Liquid-Liquid Extraction (LLE)

  • To 1 mL of the biological sample, add an appropriate volume of this compound internal standard solution.

  • Add a suitable buffer to adjust the pH to approximately 9.0.

  • Extract the sample with 5 mL of an organic solvent mixture, such as ethyl ether-ethyl acetate (99:1, v/v).[1]

  • Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Solid-Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge with methanol, deionized water, and an appropriate buffer.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with a suitable solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization

Derivatization is a critical step to improve the GC-MS analysis of 7-aminonitrazepam. Silylation is a common and effective method.

  • To the dried extract, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterValue
Gas Chromatograph
ColumnVF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature270°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp280°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitor the following characteristic ions for the trimethylsilyl (TMS) derivative of 7-aminonitrazepam and its deuterated internal standard. The ions for the d5-analog are predicted based on a +5 amu shift.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
7-Aminonitrazepam-TMS323294266
This compound-TMS328299271

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of 7-aminonitrazepam using a similar methodology.[1][2]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)
7-Aminonitrazepam10 - 500> 0.99

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/L)LOQ (µg/L)
7-Aminonitrazepam1.23.5

Table 3: Precision and Recovery

AnalyteConcentration (µg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
7-Aminonitrazepam205.46.194.7
1004.25.598.2
4003.94.8103.5

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Urine, Blood) Internal_Standard 2. Addition of This compound Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation1 4. Evaporation to Dryness Extraction->Evaporation1 Add_Reagent 5. Addition of Silylating Agent (BSTFA) Evaporation1->Add_Reagent Heating 6. Heating at 70°C Add_Reagent->Heating Injection 7. GC Injection Heating->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection (SIM) Separation->Detection Quantification 10. Quantification using Internal Standard Detection->Quantification Reporting 11. Reporting of Results Quantification->Reporting Logical_Relationship Logical Relationships in Quantitative GC-MS Analysis Analyte 7-Aminonitrazepam (Target Analyte) Extraction Extraction (LLE or SPE) Analyte->Extraction Internal_Standard This compound (Internal Standard) Internal_Standard->Extraction Quantification Accurate Quantification Internal_Standard->Quantification Corrects for variability Sample_Matrix Biological Matrix (e.g., Urine, Blood) Sample_Matrix->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection MS_Detection->Quantification

References

7-Amino Nitrazepam-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of 7-Amino Nitrazepam-d5 as an Internal Standard for the Quantitative Analysis of 7-Aminonitrazepam.

Introduction

7-Aminonitrazepam is the primary urinary metabolite of nitrazepam, a benzodiazepine prescribed for insomnia.[1] Accurate quantification of 7-aminonitrazepam in biological matrices is crucial for clinical toxicology, forensic analysis, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[2] The use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results by correcting for variability during sample preparation and analysis.[3][4] this compound, a deuterated analog of the analyte, is an ideal internal standard because it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural losses.[5][6]

Analyte and Internal Standard Properties

A summary of the chemical properties for 7-Amino Nitrazepam and its deuterated internal standard, this compound, is presented below.

Property7-AminonitrazepamThis compound
Synonym 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one7-amino-5-(phenyl-d5)-1,3-dihydro-1,4-benzodiazepin-2-one
CAS Number 4928-02-3[7][8][9]1189511-46-3[7]
Molecular Formula C₁₅H₁₃N₃O[9][10]C₁₅H₈D₅N₃O[11]
Molecular Weight 251.28 g/mol [9][10]256.31 g/mol [11]

Principle of Internal Standardization

The core principle of using a stable isotope-labeled internal standard like this compound is to add a known quantity to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process. Because the internal standard is chemically identical to the analyte, any loss of analyte during extraction, or any variation in instrument response, will be mirrored by a proportional loss or variation in the internal standard. The final quantification is based on the ratio of the analyte's mass spectrometer response to the internal standard's response, which remains constant despite procedural variations.

G cluster_analyte Analyte Path cluster_is Internal Standard Path cluster_calc Calculation Analyte Analyte in Sample (Unknown Quantity) Analyte_Prep Sample Prep Loss Analyte->Analyte_Prep Analyte_MS MS Response (Analyte) Analyte_Prep->Analyte_MS IS_Prep Sample Prep Loss Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_MS->Ratio IS Internal Standard (IS) (Known Quantity) IS->IS_Prep IS_MS MS Response (IS) IS_Prep->IS_MS IS_MS->Ratio Result Accurate Concentration Ratio->Result

Diagram 1: Principle of stable isotope dilution analysis.

Experimental Protocols

This section outlines a typical protocol for the quantification of 7-aminonitrazepam in urine.

Materials and Reagents
  • 7-Aminonitrazepam certified reference material

  • This compound internal standard solution (e.g., 1.0 mg/mL in Acetonitrile)[7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • β-glucuronidase enzyme (for hydrolysis of conjugated metabolites)[2][12]

  • Ammonium acetate buffer

  • Extraction solvent (e.g., diethyl ether or a mixture like dichloromethane/isopropanol/ammonium hydroxide)[13][14]

Preparation of Standard and QC Solutions
  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

  • Analyte Stock Solution (e.g., 1 mg/mL): Prepare by dissolving the certified reference material in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution to create working solutions for calibration standards and QCs.

  • Calibration Standards and QCs: Spike blank urine with appropriate volumes of the analyte working solutions to achieve the desired concentrations. A typical calibration range is 1-50 ng/mL.[2]

Sample TypeConcentration (ng/mL)
Calibration Standard 10.5 (LLOQ)
Calibration Standard 21.0
Calibration Standard 35.0
Calibration Standard 410.0
Calibration Standard 525.0
Calibration Standard 650.0
Quality Control Low (LQC)1.5
Quality Control Mid (MQC)20.0
Quality Control High (HQC)40.0
Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)

The following workflow describes a common procedure for extracting 7-aminonitrazepam from a urine sample. Since metabolites in urine are often conjugated, an enzymatic hydrolysis step is typically required.[2][12]

G start 1. Sample Aliquot add_is 2. Add IS (this compound) start->add_is add_buffer 3. Add Buffer & Enzyme (β-glucuronidase) add_is->add_buffer incubate 4. Incubate (e.g., 50°C for 1 hr) add_buffer->incubate add_solvent 5. Add Extraction Solvent incubate->add_solvent vortex 6. Vortex & Centrifuge add_solvent->vortex transfer 7. Transfer Organic Layer vortex->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute end 10. Inject into LC-MS/MS reconstitute->end

Diagram 2: Sample preparation workflow for urine analysis.

Protocol Steps:

  • Pipette 200 µL of urine (calibrator, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 200 µL of ammonium acetate buffer containing β-glucuronidase.[12]

  • Vortex briefly and incubate the mixture (e.g., at 50°C for 1 hour) to cleave the glucuronide conjugates.[12]

  • After incubation, add 1 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes, then centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).[13]

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following tables provide typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 5 min, hold, and re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterAnalyte (7-Aminonitrazepam)Internal Standard (this compound)
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 252.1m/z 257.1
Product Ion (Q3) - Quantifier m/z 121.1m/z 121.1
Product Ion (Q3) - Qualifier m/z 195.1m/z 200.1
Collision Energy Optimize for instrumentOptimize for instrument
Dwell Time 50-100 ms50-100 ms

Note: Precursor and product ions should be confirmed by direct infusion of standards.

Method Performance and Validation

A method using should be fully validated according to regulatory guidelines.[3] Typical performance characteristics are summarized below.

Validation ParameterTypical Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery 89.0 - 95.2%[2]
Matrix Effect Compensated by the internal standard[6]

Conclusion

This compound serves as an excellent internal standard for the quantification of 7-aminonitrazepam in complex biological matrices. Its use in LC-MS/MS methods allows for high sensitivity, accuracy, and reproducibility by effectively correcting for variations in sample recovery and matrix-induced ion suppression or enhancement.[4] The protocols and parameters outlined provide a robust starting point for researchers developing and validating bioanalytical methods for this key nitrazepam metabolite.

References

Application Notes and Protocols for the Quantitative Analysis of 7-Amino Nitrazepam-d5 in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of 7-Amino Nitrazepam, a primary metabolite of Nitrazepam, in human urine using 7-Amino Nitrazepam-d5 as an internal standard. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

Nitrazepam is a benzodiazepine prescribed for its sedative and hypnotic properties. Monitoring its major urinary metabolite, 7-Amino Nitrazepam, is crucial for assessing compliance, therapeutic drug monitoring, and in forensic investigations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. This document outlines a complete workflow, from sample preparation to data analysis, for the reliable quantification of 7-Amino Nitrazepam in urine.

Experimental Protocols

A highly sensitive method has been developed for the determination of urinary 7-aminonitrazepam (7-ANZP), the major metabolite of nitrazepam, using high-performance electrospray liquid chromatography-tandem mass spectrometry.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

Urine samples often require a clean-up step to remove interfering matrix components. Solid-phase extraction is a common and effective method.

Materials:

  • Urine samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • β-glucuronidase enzyme solution (from Helix pomatia or recombinant)[2]

  • Ammonium acetate buffer (0.5 M, pH 5.0)[3]

  • Phosphoric acid (4%)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

Procedure:

  • To 1 mL of urine sample in a glass tube, add 50 µL of the 100 ng/mL this compound internal standard solution.

  • For the analysis of total 7-Amino Nitrazepam (free and glucuronidated), add 50 µL of β-glucuronidase solution and 500 µL of ammonium acetate buffer.[2][3]

  • Vortex the mixture and incubate at 50-60°C for 1 to 3 hours to ensure complete hydrolysis of the glucuronide conjugate.[2][3]

  • After incubation, allow the samples to cool to room temperature.

  • Acidify the sample by adding 200 µL of 4% phosphoric acid to quench the enzymatic reaction.[3]

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol.

  • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate or a mixture of acetonitrile and methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 7-Amino Nitrazepam: The precursor ion and product ions will need to be optimized on the specific mass spectrometer.

    • This compound: The precursor ion will be 5 mass units higher than that of 7-Amino Nitrazepam, with corresponding product ions.

  • Collision Energy and Other MS Parameters: These should be optimized for the specific instrument to achieve maximum sensitivity.

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The following tables summarize typical quantitative data reported in the literature for the analysis of 7-Amino Nitrazepam in urine, which can be expected for a validated method using a deuterated internal standard.

Table 1: Linearity and Sensitivity
ParameterTypical Value RangeReference
Linearity Range1 - 500 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.07 - 1.2 ng/mL[1]
Limit of Quantification (LOQ)0.5 - 3.5 ng/mL[1]
Table 2: Accuracy and Precision
QC LevelWithin-Day Accuracy (%)Between-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Reference
Low80.8 - 108.780.5 - 118.0< 10< 15[4]
Medium80.8 - 108.780.5 - 118.0< 10< 15[4]
High80.8 - 108.780.5 - 118.0< 10< 15[4]
Table 3: Recovery
AnalyteExtraction MethodMean Recovery (%)Reference
7-Amino NitrazepamLiquid-Liquid Extraction89.0 - 95.2[1]
7-Amino NitrazepamSolid-Phase Extraction70.5 - 96.7[4]

Visualizations

Metabolic Pathway of Nitrazepam

Nitrazepam_Metabolism Nitrazepam Nitrazepam Seven_Amino_Nitrazepam 7-Amino Nitrazepam Nitrazepam->Seven_Amino_Nitrazepam Reduction (Aldehyde Oxidase 1) Seven_Acetamino_Nitrazepam 7-Acetamino Nitrazepam Seven_Amino_Nitrazepam->Seven_Acetamino_Nitrazepam Acetylation (N-acetyltransferase 2) Glucuronide_Conjugate 7-Amino Nitrazepam Glucuronide Seven_Amino_Nitrazepam->Glucuronide_Conjugate Glucuronidation (UGT) Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Add this compound Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Injection reconstitution->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 7-Amino Nitrazepam calibration->quantification

References

Application Notes and Protocols for the Analytical Detection of 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino Nitrazepam-d5 is the deuterated stable isotope-labeled internal standard for 7-Amino Nitrazepam, the major urinary metabolite of the benzodiazepine, Nitrazepam. Accurate and sensitive detection of 7-Amino Nitrazepam is crucial in clinical toxicology, forensic analysis, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis using mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the extraction and analysis of 7-Amino Nitrazepam from biological matrices using this compound as an internal standard, primarily by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The most common and reliable method for the quantification of 7-Amino Nitrazepam is LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods are widely employed for the analysis of benzodiazepines and their metabolites.[1][2][3] The use of this compound as an internal standard helps to ensure the accuracy and precision of the quantitative results.[4]

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Oral Fluid) Spike Spike with This compound (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of 7-Amino Nitrazepam using an internal standard.

Experimental Protocols

Protocol 1: Analysis of 7-Amino Nitrazepam in Urine

This protocol is adapted from established methods for benzodiazepine analysis in urine.[2][3][5]

1. Sample Preparation

  • To 1 mL of urine sample in a glass tube, add 20 µL of a 1 µg/mL solution of this compound in acetonitrile (internal standard).

  • Add 1 mL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., from E. coli).[6]

  • Vortex the mixture and incubate at 50-65°C for 1 to 2 hours to hydrolyze glucuronide conjugates.[5][6]

  • After hydrolysis, cool the sample to room temperature.

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 5-10 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size) is commonly used.[1]

  • Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile or methanol.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
7-Amino Nitrazepam252.1121.0, 222.1
This compound257.1126.0, 227.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by analyzing a series of standards with known concentrations of 7-Amino Nitrazepam and a fixed concentration of the internal standard.

Protocol 2: Analysis of 7-Amino Nitrazepam in Blood/Plasma

This protocol is based on methods for benzodiazepine analysis in blood samples.[1][7]

1. Sample Preparation

  • To 0.5 mL of blood or plasma in a glass tube, add 50 µL of a 1 µg/mL solution of this compound in acetonitrile.

  • Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) to the sample.

  • Perform a liquid-liquid extraction by adding 5 mL of an appropriate organic solvent (e.g., 1-chlorobutane or a mixture of hexane and ethyl acetate).[1]

  • Mix thoroughly for 10-15 minutes (e.g., on a rotary mixer).

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

The LC-MS/MS conditions are generally the same as described in Protocol 1.

3. Data Analysis

Data analysis is performed as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of 7-Amino Nitrazepam. The exact values will vary depending on the specific instrumentation, method, and matrix.

ParameterUrineBlood/Plasma
Limit of Detection (LOD) 0.07 - 0.2 ng/mL[2][5]~0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 10 ng/mL[2][3]~0.5 ng/mL
Linearity Range 1 - 100 ng/mL[2]1 - 100 ng/mL
Recovery 89.0 - 95.2%[2]> 85%
Precision (RSD%) < 15%[2]< 15%

Signaling Pathways and Logical Relationships

While there isn't a "signaling pathway" for an analytical method, the metabolic pathway of Nitrazepam is relevant to the detection of its metabolite, 7-Amino Nitrazepam.

Metabolic Pathway Nitrazepam Nitrazepam Metabolism Metabolism (Nitro Reduction) Nitrazepam->Metabolism Metabolite 7-Amino Nitrazepam Metabolism->Metabolite Conjugation Conjugation (Glucuronidation) Metabolite->Conjugation Conjugated_Metabolite 7-Amino Nitrazepam Glucuronide Conjugation->Conjugated_Metabolite Excretion Urinary Excretion Conjugated_Metabolite->Excretion

Caption: Metabolic pathway of Nitrazepam to 7-Amino Nitrazepam.

Conclusion

The analytical methods described provide a robust framework for the sensitive and accurate quantification of 7-Amino Nitrazepam in biological samples. The use of this compound as an internal standard is essential for reliable results in clinical and forensic settings. The provided protocols can be adapted and validated for specific laboratory instrumentation and requirements.

References

Solid-Phase Extraction of 7-Amino Nitrazepam-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 7-Amino Nitrazepam-d5 from biological matrices, primarily urine. 7-Amino Nitrazepam is the major metabolite of Nitrazepam, a benzodiazepine, and its deuterated form, this compound, serves as a crucial internal standard for accurate quantification in mass spectrometry-based analytical methods.[1][2] The described method utilizes a mixed-mode cation-exchange polymeric sorbent, which offers high recovery and excellent sample cleanup by employing a dual retention mechanism of non-polar interactions and cation exchange.[3][4] This protocol is intended to guide researchers in developing robust and reliable bioanalytical methods for forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

Nitrazepam is a benzodiazepine prescribed for its sedative and hypnotic properties. Monitoring its major metabolite, 7-Amino Nitrazepam, in biological fluids is essential for assessing compliance, identifying potential abuse, and in forensic investigations.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]

Solid-phase extraction (SPE) has become a preferred method for sample preparation in bioanalysis due to its numerous advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced solvent consumption, and the potential for automation.[7] Mixed-mode SPE sorbents, in particular, provide superior selectivity and cleanup for complex matrices like urine and blood by allowing for stringent wash steps that remove endogenous interferences without significant loss of the target analyte.[4]

This application note details a comprehensive SPE protocol for the extraction of this compound, which can be readily adapted for the simultaneous extraction of other benzodiazepines and their metabolites.

Experimental Protocol

This protocol is optimized for the extraction of this compound from a urine matrix using a mixed-mode cation-exchange SPE cartridge.

Materials and Reagents:

  • SPE Cartridges: Mixed-mode polymeric cation-exchange (e.g., Waters Oasis MCX, Biotage EVOLUTE® EXPRESS CX)

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (deionized or LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • β-glucuronidase (from Patella vulgata or similar)[8]

  • Acetate or phosphate buffer (for hydrolysis)

  • SPE manifold (vacuum or positive pressure)

  • Sample collection tubes

  • Evaporation system (e.g., nitrogen evaporator)

Sample Pre-treatment (for Urine):

  • To 1 mL of urine sample, add an appropriate volume of this compound internal standard solution.

  • Add 1 mL of β-glucuronidase in a suitable buffer (e.g., 100mM acetate buffer, pH 5.0).[8]

  • Vortex the sample to mix thoroughly.

  • Incubate the sample at 60°C for 2-3 hours to ensure complete hydrolysis of any conjugated metabolites.[8][9]

  • Allow the sample to cool to room temperature.

  • Acidify the sample by adding a small volume of a strong acid (e.g., 4% H3PO4) to ensure the amine group of 7-Amino Nitrazepam is protonated for effective retention on the cation-exchange sorbent.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Note: Some modern water-wettable polymeric sorbents may not require these steps.[4]

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water to the cartridge to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to the cartridge to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte of interest with 1 mL of 5% v/v ammonium hydroxide in methanol.[3] This basic solution neutralizes the amine group, disrupting its interaction with the cation-exchange sorbent and allowing for its elution.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of 7-Amino Nitrazepam and other benzodiazepines using mixed-mode SPE followed by LC-MS/MS analysis.

Analyte/ParameterRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)MatrixCitation
7-Amino Nitrazepam89.0 - 95.2%0.07 ng/mL0.5 ng/mLUrine[5]
7-Amino Nitrazepam82.8% (Extraction Efficiency)1.2 µg/L3.5 µg/LUrine[6]
Benzodiazepines (Panel)Average 91%--Urine
Benzodiazepines (Panel)56 - 83%-0.1 - 0.5 µMUrine[9]
7-Aminoclonazepam55%-0.1 - 1.0 ng/mLOral Fluid[10]

Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Urine Sample + This compound (IS) Hydrolysis Add β-glucuronidase Incubate at 60°C Sample->Hydrolysis Acidification Acidify Sample (e.g., 4% H3PO4) Hydrolysis->Acidification Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (0.1% Formic Acid) Load->Wash1 Waste1 Load->Waste1 To Waste Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Waste2 Wash1->Waste2 To Waste Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Waste3 Wash2->Waste3 To Waste DryDown Evaporate to Dryness Elute->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

7-Amino Nitrazepam-d5: A Vital Tool in Forensic Toxicology for the Analysis of Nitrazepam

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino Nitrazepam-d5 is the deuterated stable isotope-labeled internal standard for 7-Amino Nitrazepam, the primary and pharmacologically active metabolite of the hypnotic drug Nitrazepam.[1][2][3] In the field of forensic toxicology, the accurate quantification of Nitrazepam and its metabolites in biological specimens is crucial for determining drug use, impairment, or overdose. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based analytical methods, as it compensates for variations in sample preparation and instrumental analysis, thereby ensuring the reliability and accuracy of the results.[4] This document provides detailed application notes and protocols for the use of this compound in forensic toxicology studies.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₈D₅N₃O
Molecular Weight 256.31 g/mol [4]
CAS Number 1189511-46-3[4][5]
Synonyms 7-Amino-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one[6]
Appearance Typically supplied as a solution in a certified solvent (e.g., Acetonitrile)[7]

Metabolic Pathway of Nitrazepam

Nitrazepam is extensively metabolized in the liver, primarily through nitro-reduction to form 7-aminonitrazepam.[1] This active metabolite can be further acetylated to 7-acetylaminonitrazepam. Understanding this pathway is critical for interpreting toxicological findings.

Nitrazepam_Metabolism Nitrazepam Nitrazepam 7-Amino Nitrazepam 7-Amino Nitrazepam Nitrazepam->7-Amino Nitrazepam Nitro-reduction (Aldehyde Oxidase 1) 7-Acetylamino Nitrazepam 7-Acetylamino Nitrazepam 7-Amino Nitrazepam->7-Acetylamino Nitrazepam Acetylation (NAT2)

Metabolic pathway of Nitrazepam.

Application in Forensic Toxicology

This compound serves as an ideal internal standard for the quantification of 7-Amino Nitrazepam in various biological matrices, including blood, urine, and oral fluid. Its utility is paramount in analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following are generalized protocols for the analysis of Nitrazepam and its metabolites using this compound as an internal standard. Laboratories should validate these methods according to their specific standard operating procedures and regulatory requirements.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the analytical method.

a) Solid Phase Extraction (SPE) for Blood and Urine:

This method is effective for cleaning up complex matrices and concentrating the analytes.

SPE_Workflow start Start: Biological Sample (e.g., 1 mL Blood/Urine) add_is Add this compound Internal Standard start->add_is hydrolysis For Urine (optional): Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis condition Condition SPE Cartridge (e.g., Methanol, Water, Buffer) hydrolysis->condition load Load Sample onto SPE Cartridge condition->load wash1 Wash 1: Deionized Water load->wash1 wash2 Wash 2: Acidic or Organic Solvent wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes (e.g., Ethyl Acetate with Ammonium Hydroxide) dry->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze

Solid Phase Extraction (SPE) workflow.

b) Liquid-Liquid Extraction (LLE) for Urine:

LLE is a classic and effective method for separating benzodiazepines from urine.

Protocol:

  • To 1 mL of urine, add 100 µL of this compound internal standard solution.

  • Add 200 µL of a suitable buffer (e.g., pH 9.0 borate buffer).

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[8]

c) Protein Precipitation for Blood/Plasma:

This is a rapid method for removing proteins from blood or plasma samples.

Protocol:

  • To 200 µL of blood or plasma, add 10 µL of this compound internal standard solution.

  • Add 600 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is the preferred method for the sensitive and specific quantification of benzodiazepines.

Typical LC-MS/MS Parameters:

ParameterTypical Value
LC Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 90-95% B
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for 7-Amino Nitrazepam and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Amino Nitrazepam 252.1121.1, 134.1Varies by instrument
This compound 257.1126.1, 139.1Varies by instrument

Note: The specific m/z values and collision energies should be optimized for the specific instrument being used.

Quantitative Data and Method Validation

The following tables summarize typical quantitative data from validated analytical methods for benzodiazepine analysis, which would be analogous for methods employing this compound.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteMatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
7-AminonitrazepamUrine1 - 50>0.990.070.5[8]
NitrazepamUrine1 - 5000.999-1[11][12]
BenzodiazepinesBlood25 - 3000>0.991025[13]

Table 2: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
7-AminonitrazepamUrineLLE89.0 - 95.2Not specified[8]
BenzodiazepinesBloodSPE>60<20[13]
BenzodiazepinesUrineSPE70.5 - 96.7Not specified[12]

Conclusion

This compound is an indispensable tool for forensic toxicologists, enabling the accurate and reliable quantification of Nitrazepam's major metabolite. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and validation of robust analytical methods. The use of such stable isotope-labeled internal standards is fundamental to achieving the high-quality data required in forensic investigations and clinical studies.

References

Application Notes: Quantitative Analysis of 7-Aminonitrazepam in Biological Matrices using 7-Amino Nitrazepam-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminonitrazepam is the primary and pharmacologically active metabolite of nitrazepam, a benzodiazepine derivative commonly prescribed for its sedative and hypnotic properties. Accurate quantification of 7-aminonitrazepam in biological samples, such as whole blood, plasma, and urine, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. 7-Amino Nitrazepam-d5, a deuterated analog of 7-aminonitrazepam, serves as an ideal internal standard for this purpose. Its chemical properties and elution behavior are nearly identical to the unlabeled analyte, ensuring effective compensation for variations in sample preparation, injection volume, and matrix effects.[1][2][3] This document provides detailed application notes and a general protocol for the use of this compound in the quantitative analysis of 7-aminonitrazepam.

Principle of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. A stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. The deuterium atoms in this compound increase its mass-to-charge ratio (m/z) without significantly altering its physicochemical properties. This allows the mass spectrometer to differentiate between the analyte and the internal standard. Because the analyte and the deuterated internal standard co-elute and experience similar ionization and fragmentation, any sample loss during preparation or fluctuation in instrument response will affect both compounds proportionally. This ratiometric measurement leads to highly precise and accurate quantification of the target analyte.

Experimental Protocols

This section outlines a general protocol for the quantification of 7-aminonitrazepam in whole blood using this compound as an internal standard, based on established methodologies.[1]

Materials and Reagents
  • 7-Aminonitrazepam certified reference standard

  • This compound certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • Whole blood samples (calibrators, quality controls, and unknown samples)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of whole blood sample (calibrator, QC, or unknown), add a known concentration of this compound internal standard solution.

  • Lysis: Vortex the samples to ensure thorough mixing and cell lysis.

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of multiple reaction monitoring (MRM) or similar targeted quantification modes.

Illustrative LC-MS/MS Parameters:

ParameterValue
LC Column Temperature 50°C
Flow Rate 0.4 mL/min
Injection Volume 15 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 300 V
Cone Voltage 20 V
Desolvation Temperature 550°C
Desolvation Gas Flow 800 L/h
Source Temperature 120°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
7-Aminonitrazepam252.1121.0
This compound257.0121.0, 146.0[2]

Quantitative Data Summary

The following table summarizes validation parameters for the quantification of 7-aminonitrazepam using a deuterated internal standard in a whole blood matrix.[1]

Parameter7-Aminonitrazepam
Lower Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Extraction Recovery Not explicitly stated for 7-aminonitrazepam, but ranged from 41% to 111% for the panel of drugs
Matrix Effect +50%
Precision < 15%
Accuracy 85 - 115%

Visualizations

Nitrazepam Metabolism Signaling Pathway

Nitrazepam_Metabolism Nitrazepam Nitrazepam Seven_Amino 7-Aminonitrazepam Nitrazepam->Seven_Amino Reduction Seven_Acetamido 7-Acetamidonitrazepam Seven_Amino->Seven_Acetamido Acetylation

Caption: Metabolic pathway of Nitrazepam to 7-Aminonitrazepam.

Experimental Workflow for 7-Aminonitrazepam Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Whole Blood Sample (200 µL) Spike Spike with this compound (Internal Standard) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data Data Acquisition and Processing LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Workflow for 7-Aminonitrazepam analysis.

References

Troubleshooting & Optimization

Technical Support Center: 7-Amino Nitrazepam-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Amino Nitrazepam-d5 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in biological samples?

The stability of this compound, similar to its non-deuterated analog 7-Aminonitrazepam, is primarily influenced by the type of biological matrix, storage temperature, and the presence of preservatives.[1][2] Postmortem blood is a particularly unstable matrix.[2]

Q2: What are the recommended storage temperatures for biological samples containing this compound?

For short-term storage, refrigeration at 4°C is generally acceptable for a few days. However, for long-term storage, freezing at -20°C is recommended, although some degradation may still occur over extended periods.[1][2] One study on the analogous compound 7-aminoclonazepam noted significant decreases in concentration when stored at either 4°C or -20°C.[3]

Q3: How stable is this compound in different biological matrices?

Urine is generally considered the most stable matrix for 7-amino metabolites of benzodiazepines.[2] Blood, especially postmortem blood, is the least stable matrix due to potential bacterial contamination and metabolic activity, which can lead to the conversion of the parent drug to its 7-amino metabolite and subsequent degradation.[1][2]

Q4: Do freeze-thaw cycles impact the stability of this compound?

Freeze-thaw cycles have been found to not significantly affect the concentration of 7-amino metabolites of nitrobenzodiazepines.[1]

Q5: Should I use preservatives in my biological samples?

Yes, especially for blood samples. The use of preservatives such as sodium fluoride can help inhibit microbial growth and enzymatic activity, which can otherwise lead to the degradation of this compound and the conversion of the parent compound, Nitrazepam-d5, to its 7-amino metabolite.[1][2] It is advised that blood collected for analysis should be preserved with sodium fluoride.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound from frozen samples. Degradation during long-term storage at -20°C. The 7-amino metabolites of nitrobenzodiazepines can be relatively unstable at -20°C, with significant loss reported after two months.[1]Assay samples as soon as practicable after collection, preferably within a week.[1] If long-term storage is necessary, consider storage at -80°C, although data on this specific compound is limited.
Inconsistent results between different sample aliquots. Improper mixing of the sample before aliquoting, or differential degradation if aliquots were stored for varying durations or under different conditions.Ensure samples are thoroughly mixed before aliquoting. Store all aliquots from the same sample under identical conditions and for the same duration.
Presence of this compound in samples where only the parent drug was expected. In vitro conversion of Nitrazepam-d5 to this compound, particularly in bacterially contaminated or unpreserved blood samples.[1][2]Collect and store blood samples using tubes containing a preservative like sodium fluoride.[1] Analyze samples promptly.
Decreased analyte concentration in the autosampler. Some benzodiazepine metabolites have shown instability in the autosampler over a 24-hour period.[4]Minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler.

Stability Data Summary

The following tables summarize the stability of 7-amino metabolites of nitrobenzodiazepines in various biological matrices based on available literature. This data can be used as a proxy for the expected stability of this compound.

Table 1: Stability of 7-Amino Metabolites of Nitrobenzodiazepines in Blood

Storage TemperatureDurationMatrix ConditionAnalyte LossReference
22°C45 hoursBacterially-contaminated postmortem blood10-20%[1]
4°C1 monthBlood21%[1]
-20°C2 monthsBlood29%[1]

Table 2: Stability of 7-Amino Metabolites of Nitrobenzodiazepines in Urine

Storage TemperatureDurationAnalyte LossReference
4°C or -20°C8 months>20% for 7-aminoclonazepam and 7-aminoflunitrazepam[2]

Experimental Protocols

Protocol 1: Blood Sample Collection and Storage

  • Collection: Collect whole blood in vacuum tubes containing sodium fluoride as a preservative.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing of the blood with the preservative.

  • Short-term Storage: If analysis is to be performed within 24-48 hours, store the samples refrigerated at 4°C.

  • Long-term Storage: For storage longer than 48 hours, centrifuge the sample to separate plasma, if required by the analytical method. Store plasma or whole blood frozen at -20°C or lower.[1] It is recommended to analyze samples as soon as possible, ideally within one week of collection.[1]

Protocol 2: Urine Sample Collection and Storage

  • Collection: Collect urine in a clean, sterile container.

  • Storage: For short-term storage (up to 72 hours), refrigeration at 4°C is sufficient. For long-term storage, freeze the samples at -20°C.

Visualizations

experimental_workflow Figure 1. Recommended Workflow for Biological Sample Handling cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood Blood Collection (with Sodium Fluoride) mix Gentle Mixing blood->mix urine Urine Collection short_term Short-term Storage (4°C) urine->short_term centrifuge Centrifugation (optional for blood) mix->centrifuge centrifuge->short_term < 48 hours long_term Long-term Storage (-20°C or lower) centrifuge->long_term > 48 hours analysis LC-MS/MS Analysis short_term->analysis long_term->analysis

Caption: Recommended workflow for handling biological samples for this compound analysis.

stability_factors Figure 2. Factors Affecting this compound Stability cluster_factors Influencing Factors stability This compound Stability matrix Biological Matrix (Blood vs. Urine) matrix->stability temperature Storage Temperature (4°C vs. -20°C) temperature->stability preservative Presence of Preservatives preservative->stability time Storage Duration time->stability

References

Technical Support Center: 7-Amino Nitrazepam-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of 7-Amino Nitrazepam-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3][4] This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and imprecise quantification of this compound.[1][2][4] These effects arise because matrix components can compete with the analyte for charge in the ion source or alter the physical properties of the ESI droplets, such as surface tension and evaporation efficiency.[1][5]

Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?

A2: Ideally, a SIL-IS like this compound co-elutes perfectly with the non-labeled analyte and experiences the same degree of ion suppression or enhancement, thus providing effective correction.[6][7] However, this is not always guaranteed.[8] The deuterium labeling can sometimes cause a slight shift in chromatographic retention time, leading to incomplete co-elution.[8] If the analyte and the SIL-IS elute into regions with different levels of matrix interference, the correction will be inaccurate.[8] Therefore, it is crucial to verify that the chromatographic peaks of the analyte and this compound are symmetrical and completely overlap.

Q3: My this compound signal is inconsistent across different patient samples, even when the analyte concentration is consistent. What could be the cause?

A3: This issue is a classic indicator of variable matrix effects between different sample lots.[3] Biological matrices like plasma and urine are highly complex and their composition can vary significantly from one individual to another. Components such as phospholipids, salts, and endogenous metabolites can differ, leading to varying degrees of ion suppression for your internal standard.[3] It is a regulatory requirement to assess matrix effects from multiple sources (i.e., different lots of blank matrix) during method validation.[4]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction addition experiment.[1][3] This involves comparing the peak area of an analyte (or this compound) spiked into a blank, extracted matrix sample to the peak area of the same analyte in a neat solvent.[1][3] The ratio of these two responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[3] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are compromising your data, follow this workflow to diagnose and quantify the issue.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Data Analysis & Quantification cluster_2 Phase 3: Action A Observe Inconsistent IS Response, Poor Accuracy, or Imprecision B Prepare Two Sets of Samples: Set A: IS in Neat Solvent Set B: Blank Matrix Extract + IS A->B C Analyze Both Sets by LC-MS/MS B->C D Compare Peak Area of IS: Area(B) vs. Area(A) C->D E Calculate Matrix Factor (MF): MF = Area(B) / Area(A) D->E F MF < 0.85 (Significant Suppression) E->F Yes G MF > 1.15 (Significant Enhancement) E->G Yes H 0.85 ≤ MF ≤ 1.15 (Acceptable Matrix Effect) E->H No I Proceed to Mitigation Strategies (See Guide 2) F->I G->I J Method is Acceptable. Continue Analysis. H->J

Caption: Workflow for diagnosing and quantifying matrix effects.
Guide 2: Strategies for Mitigating Matrix Effects

Once a significant matrix effect is confirmed, the following strategies can be employed for mitigation. The choice of strategy depends on the nature of the interference and the required sensitivity of the assay.

G cluster_0 Option A: Chromatographic Optimization cluster_1 Option B: Improve Sample Preparation cluster_2 Option C: Sample Dilution Start Significant Matrix Effect Confirmed (MF <0.85 or >1.15) A1 Modify LC Gradient Start->A1 B1 Switch from Protein Precipitation to LLE or SPE Start->B1 C1 Dilute Sample with Mobile Phase Start->C1 A3 Goal: Separate Analyte from Co-eluting Interferences A1->A3 A2 Change Column Chemistry A2->A3 A_Outcome Re-evaluate Matrix Effect A3->A_Outcome End Matrix Effect Acceptable A_Outcome->End Successful B3 Goal: Remove Interfering Matrix Components B1->B3 B2 Use Phospholipid Removal Plates/Cartridges B2->B3 B_Outcome Re-evaluate Matrix Effect B3->B_Outcome B_Outcome->End Successful C2 Goal: Reduce Concentration of Interfering Components C1->C2 C_Outcome Re-evaluate Matrix Effect (Note: May impact sensitivity) C2->C_Outcome C_Outcome->End Successful

Caption: Decision tree for mitigating matrix effects.

Quantitative Data on Matrix Effects

Matrix effects can vary widely depending on the analyte, the specific matrix, and the sample preparation technique used. The following table summarizes representative matrix effect values observed for various benzodiazepines in postmortem blood after solid-phase extraction. While this compound is not listed, these values illustrate the potential range of ion suppression and enhancement that can occur within this class of compounds.

AnalyteMatrix Effect (%)Predominant Effect
3-hydroxyphenazepam-28.9%Suppression
Clobazam-18.9%Suppression
Clonazolam-51.8%Suppression
Delorazepam-25.2%Suppression
Diclazepam-15.8%Suppression
Flualprazolam-44.9%Suppression
Flubromazepam+32.7%Enhancement
Flubromazolam-44.4%Suppression
Nifoxipam-41.3%Suppression
Pyrazolam-24.1%Suppression
(Data adapted from a validation study on 13 designer benzodiazepines in postmortem blood. Matrix effects were calculated as [(peak area in matrix / peak area in neat solution) - 1] x 100.[9][10])

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This protocol outlines the steps to calculate the Matrix Factor (MF) for this compound.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL). Prepare in triplicate.

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your validated extraction procedure (e.g., SPE or LLE). After the final evaporation step, reconstitute the dried extracts with the same solution used for Set A, which already contains this compound at the same concentration.

  • LC-MS/MS Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculation:

    • Calculate the mean peak area for the replicates in Set A (Area_Neat).

    • For each sample in Set B, record the peak area (Area_Matrix).

    • Calculate the Matrix Factor for each lot of matrix: MF = Area_Matrix / Area_Neat .

    • Calculate the overall mean MF and the relative standard deviation (RSD) across the different matrix lots. An RSD of <15% is generally considered acceptable.[9]

Protocol 2: Sample Preparation of Urine via Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting benzodiazepines and their metabolites from urine, which can be adapted for this compound.

G Start Start: 200 µL Urine Sample Step1 Add 20 µL IS (this compound) + 200 µL Ammonium Acetate Buffer (pH 5) + β-glucuronidase enzyme Start->Step1 Step2 Incubate at 50°C for 1 hour (Hydrolysis Step) Step1->Step2 Step3 Quench reaction with 200 µL of 4% H3PO4 Step2->Step3 Step4 Load sample onto a conditioned Mixed-Mode Cation Exchange (MCX) SPE plate Step3->Step4 Step5 Wash 1: 200 µL 0.02 N HCl Step4->Step5 Step6 Wash 2: 200 µL 20% Methanol Step5->Step6 Step7 Elute with 2 x 25 µL of ACN:MeOH (60:40) with 5% NH4OH Step6->Step7 Step8 Dilute eluate with 100 µL of sample diluent Step7->Step8 End Inject into LC-MS/MS Step8->End

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
(Protocol adapted from a validated method for benzodiazepine analysis in urine.[1])

References

Technical Support Center: Overcoming Ionization Suppression of 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges of ionization suppression when analyzing 7-Amino Nitrazepam-d5, particularly in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and why is it a problem for the analysis of this compound?

Ionization suppression is a type of matrix effect that occurs in LC-MS/MS analysis. It happens when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2]

Q2: What are the common causes of ionization suppression for this compound in biological samples?

The primary causes of ionization suppression are endogenous components from the biological matrix that co-elute with this compound. These can include:

  • Salts and buffers[3]

  • Phospholipids from plasma or cell membranes

  • Endogenous metabolites[3]

  • Proteins that were not completely removed during sample preparation[1][3]

  • Ion-pairing agents used in the mobile phase[3]

Q3: How can I determine if my this compound signal is being suppressed?

A common method to assess ionization suppression is the post-column infusion experiment.[1][2] In this technique, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. Any dip in the constant baseline signal for this compound indicates the retention time at which co-eluting matrix components are causing ionization suppression.[2]

Q4: What are the first steps I should take to troubleshoot ionization suppression?

The initial approach to mitigating ionization suppression involves a systematic evaluation of your analytical method. The recommended workflow is as follows:

A Start: Ionization Suppression Observed for this compound B Optimize Sample Preparation A->B C Improve Chromatographic Separation B->C D Adjust Mass Spectrometry Parameters C->D E Evaluate Internal Standard Strategy D->E F Result: Suppression Minimized, Accurate Quantification Achieved E->F cluster_0 Sources of Ionization Suppression cluster_1 Mitigation Strategies A Biological Matrix (Urine, Plasma, etc.) B Endogenous Compounds (Salts, Phospholipids) A->B C Co-elution with Analyte B->C D Effective Sample Preparation (e.g., Mixed-Mode SPE) C->D Reduces interfering compounds E Optimized Chromatography C->E Separates analyte from interfering compounds F Alternative Ionization (e.g., APCI) C->F Less susceptible to matrix effects G Appropriate Internal Standard C->G Compensates for suppression effects

References

Technical Support Center: Derivatization of 7-Amino Nitrazepam-d5 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 7-Amino Nitrazepam-d5 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is crucial for the successful GC-MS analysis of this compound for several reasons. The primary goals are to increase the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[1][2][3] The derivatization process achieves this by converting the polar amino (-NH2) and amide (-NH) functional groups into less polar, more volatile derivatives.[2] This leads to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity.[1] Without derivatization, polar compounds like 7-Amino Nitrazepam can interact with the GC column, leading to poor chromatographic performance and potential thermal degradation in the hot injection port.[4][5]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization methods for this compound and other benzodiazepines for GC-MS analysis are silylation and acylation.[1][2]

  • Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Common silylating agents include:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4][6][7][8]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][9]

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[9] TBDMS derivatives are often favored as they are more stable and less susceptible to hydrolysis than TMS derivatives.[9]

  • Acylation: This method involves the introduction of an acyl group. For amino benzodiazepines, reagents like pentafluoropropionic anhydride (PFPA) can be used to form stable derivatives.[10]

Q3: Which derivatizing agent should I choose?

A3: The choice of derivatizing agent depends on the specific requirements of your analysis. For general screening and quantification of 7-Amino Nitrazepam, silylation with BSTFA or MSTFA is a common and effective approach.[6][8] If enhanced stability of the derivative is required, MTBSTFA, which forms a tert-butyldimethylsilyl (TBDMS) derivative, is a better option.[9] Acylation with reagents like PFPA is also a viable alternative.[10]

Q4: What are the critical parameters for a successful derivatization reaction?

A4: Several parameters are critical for a successful derivatization reaction:

  • Absence of Moisture: Silylating agents are highly sensitive to moisture and will preferentially react with water over the analyte.[11] It is essential to ensure that all glassware, solvents, and the sample extract are anhydrous.

  • Reaction Temperature and Time: The derivatization reaction needs to be carried out at an optimal temperature for a sufficient amount of time to ensure complete conversion of the analyte. These conditions vary depending on the derivatizing agent and the analyte. For example, silylation with BSTFA can be performed at 80°C for 20 minutes.[7]

  • Solvent: The choice of solvent is important. Aprotic solvents like ethyl acetate or pyridine are commonly used.[7][11]

  • Catalyst: In some cases, a catalyst like trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered functional groups.[4][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low derivatization product peak in the chromatogram. 1. Presence of moisture: Silylating reagents are highly sensitive to water. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Degradation of derivatizing agent: The reagent may have expired or been improperly stored. 4. Incorrect pH of the sample extract. 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Evaporate the sample to complete dryness before adding the derivatizing agent.[11] 2. Optimize the reaction time and temperature according to the chosen derivatization protocol.[7] 3. Use a fresh, unopened vial of the derivatizing agent. Store reagents under inert gas and in a desiccator. 4. Ensure the sample extract is at a neutral pH before derivatization.
Peak tailing for the derivatized analyte. 1. Incomplete derivatization: Some of the analyte remains underivatized. 2. Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte. 3. Co-eluting interferences. 1. Re-optimize the derivatization conditions (time, temperature, reagent volume). Consider using a more reactive derivatizing agent or adding a catalyst.[7] 2. Use a silanized injection port liner. Condition the GC column according to the manufacturer's instructions. 3. Optimize the GC temperature program to improve separation.
Presence of multiple derivative peaks for a single analyte. 1. Formation of different silyl derivatives: This can occur if both the amino and amide groups are derivatized to varying extents. 2. Tautomerization of the analyte. 1. Optimize the derivatization conditions to favor the formation of a single, stable derivative. A higher temperature or longer reaction time may be necessary. 2. This is less common with 7-Amino Nitrazepam but can be a factor for other benzodiazepines. Ensure consistent derivatization conditions.
Poor reproducibility of results. 1. Inconsistent derivatization conditions: Variations in temperature, time, or reagent volumes. 2. Sample matrix effects: Interferences from the biological matrix can affect derivatization efficiency.1. Use a heating block or oven for precise temperature control. Use calibrated pipettes for accurate volume measurements. 2. Ensure a thorough sample clean-up procedure to remove matrix interferences before derivatization.
Thermal degradation of the analyte in the GC inlet. 1. High injection port temperature. 2. Some benzodiazepines are thermally labile. [5]1. Optimize the injection port temperature to the lowest possible temperature that still allows for efficient volatilization of the derivatized analyte. 2. If thermal degradation is a persistent issue, consider using a different analytical technique such as LC-MS/MS, which does not require volatilization.[5]

Experimental Protocols

Silylation of this compound using BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Materials:

  • Dried extract of this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate (anhydrous)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[7]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 80°C for 20 minutes in a heating block or oven.[7]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of 7-Aminonitrazepam after derivatization. Note that these values can vary depending on the specific method and instrumentation used.

ParameterTypical ValueReference
Linear Range 10 - 500 µg/L[6]
Limit of Detection (LOD) 1.2 µg/L[6]
Limit of Quantitation (LOQ) 3.5 µg/L[6]
Extraction Efficiency 82.8%[6]
Recovery 94.7% - 103.5%[6]

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Start Start with Sample Extract Drydown Evaporate to Complete Dryness Start->Drydown Reconstitute Reconstitute in Anhydrous Solvent Drydown->Reconstitute Add_Reagent Add Derivatizing Agent (e.g., BSTFA) Reconstitute->Add_Reagent Transfer to Reaction Vial Heat Heat at Optimal Temperature and Time Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Injection and Analysis Cool->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Derivatization Start Problem: No or Low Product Peak Check_Moisture Check for Moisture in Sample/Reagents? Start->Check_Moisture Check_Conditions Check Reaction Time/Temperature? Check_Moisture->Check_Conditions No Solution_Dry Solution: Ensure Anhydrous Conditions Check_Moisture->Solution_Dry Yes Check_Reagent Check Derivatizing Agent Quality? Check_Conditions->Check_Reagent No Solution_Optimize Solution: Optimize Reaction Conditions Check_Conditions->Solution_Optimize Yes Solution_Fresh_Reagent Solution: Use Fresh Reagent Check_Reagent->Solution_Fresh_Reagent Yes

Caption: Troubleshooting logic for poor derivatization of this compound.

References

Technical Support Center: 7-Amino Nitrazepam-d5 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and troubleshooting of 7-Amino Nitrazepam-d5 standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

For long-term storage, this compound standards, typically supplied in acetonitrile, should be stored at -20°C. Some manufacturers may recommend refrigerated conditions (4-8°C) for short-term storage of the standard solution after opening. Always refer to the Certificate of Analysis (CoA) for manufacturer-specific recommendations.

Q2: How should I handle the this compound standard upon receipt?

Upon receipt, immediately inspect the ampule for any damage. If the product is received at ambient temperature, it is recommended to equilibrate the unopened ampule at the recommended storage temperature (-20°C) before use.

Q3: What is the stability of the this compound standard solution?

Q4: Can I perform freeze-thaw cycles with the this compound standard?

While some studies on related compounds suggest that freeze-thaw cycles may not significantly impact the concentration of 7-amino metabolites, it is a good laboratory practice to minimize them.[1] Repeated freeze-thaw cycles can lead to solvent evaporation and potential degradation of the analyte. It is recommended to aliquot the standard into single-use volumes upon first opening.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal of this compound Degradation of the standard: Improper storage or handling.1. Verify the storage conditions and expiration date of the standard. 2. Prepare a fresh working solution from a new or properly stored stock.
Instrumental Issues: Incorrect mass transition settings, source contamination, or detector failure.1. Confirm the MS/MS transitions for this compound. 2. Clean the mass spectrometer source. 3. Check instrument performance with a known standard.
Sample Preparation Errors: Inefficient extraction or loss of analyte during sample processing.1. Review the sample preparation protocol for any deviations. 2. Ensure complete evaporation and reconstitution steps.
High Variability in Internal Standard Response Inconsistent Pipetting: Inaccurate addition of the internal standard to samples.1. Calibrate and verify the accuracy of pipettes. 2. Ensure consistent pipetting technique.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source.1. Evaluate matrix effects by comparing the internal standard response in neat solution versus matrix samples. 2. Optimize chromatographic separation to separate the analyte from interfering matrix components. 3. Consider using a different extraction method to remove interferences.
Analyte-Internal Standard Response Differences: Differential behavior of the analyte and internal standard during sample preparation or analysis.1. Although deuterated standards are designed to co-elute and behave similarly to the analyte, chromatographic shifts can occur.[2] Ensure the integration windows for both the analyte and internal standard are appropriate.
Poor Peak Shape Chromatographic Issues: Column degradation, improper mobile phase composition, or fast gradient.1. Inspect the column for blockages and ensure it is properly conditioned. 2. Prepare fresh mobile phases and verify the pH. 3. Optimize the gradient to ensure proper peak focusing.
Sample Overload: Injecting too high a concentration of the standard.1. Dilute the working standard solution and reinject.

Experimental Protocols

Sample Preparation for Urine Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Enzymatic Hydrolysis (for glucuronidated metabolites):

    • To 1 mL of urine, add 50 µL of an internal standard working solution (containing this compound).

    • Add 1 mL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase.

    • Vortex and incubate at 60°C for 1-2 hours.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

These are example parameters and should be optimized for your instrument.

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions 7-Amino Nitrazepam: Q1 252.1 -> Q3 121.1 this compound: Q1 257.1 -> Q3 126.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add 7-Amino Nitrazepam-d5 urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid Phase Extraction hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_processing Data Processing (Quantification) detection->data_processing Data Acquisition

Caption: Experimental workflow for the analysis of 7-Amino Nitrazepam.

troubleshooting_logic start Problem Encountered check_storage Verify Standard Storage & Handling start->check_storage check_instrument Check Instrument Performance start->check_instrument check_sample_prep Review Sample Preparation Protocol start->check_sample_prep improper_storage Action: Use a new, properly stored standard check_storage->improper_storage Incorrect instrument_issue Action: Calibrate and maintain instrument check_instrument->instrument_issue Issue Found sample_prep_error Action: Re-prepare samples with correct procedure check_sample_prep->sample_prep_error Error Identified

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: 7-Amino Nitrazepam-d5 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Amino Nitrazepam-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic techniques used for the analysis of this compound?

A1: The most common techniques for the analysis of this compound and related benzodiazepines are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and because it typically does not require derivatization of the analyte.[1][2]

Q2: What is the purpose of using a deuterated internal standard like this compound?

A2: Deuterated internal standards are used to improve the accuracy and precision of quantitative analysis.[3] They are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, which can then be corrected for during data analysis.

Q3: Are there any specific storage conditions recommended for this compound standards?

A3: As with most analytical standards, it is recommended to store this compound solutions in a cool, dark place to prevent degradation. Follow the specific storage instructions provided by the manufacturer on the certificate of analysis. For long-term storage, refrigeration or freezing is typically advised.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in chromatography and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Secondary Interactions: The amine group in 7-Amino Nitrazepam can interact with active sites (silanols) on the silica-based stationary phase.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can protonate the amine group, reducing its interaction with silanols.

      • Use of an End-Capped Column: Employ a column with end-capping to minimize the number of free silanol groups.

      • Alternative Stationary Phase: Consider a different stationary phase, such as a polymer-based or hybrid silica column.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.

    • Solution:

      • Column Washing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).

      • Guard Column: Use a guard column to protect the analytical column from contaminants.

      • Column Replacement: If the problem persists after washing, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure and have minimal dead volume.

Issue 2: Peak Splitting

Q: I am observing a split peak for this compound. What could be the reason?

A: Peak splitting can be a complex issue. The following flowchart can help diagnose the potential cause:

G Start Peak Splitting Observed Check_Other_Peaks Are other peaks also split? Start->Check_Other_Peaks All_Split Yes, all peaks are split Check_Other_Peaks->All_Split Yes One_Split No, only the analyte peak is split Check_Other_Peaks->One_Split No Column_Inlet_Blockage Possible column inlet frit blockage or column void. All_Split->Column_Inlet_Blockage Injection_Solvent Is the injection solvent stronger than the mobile phase? One_Split->Injection_Solvent Contamination Contamination at the head of the column. Column_Inlet_Blockage->Contamination Replace_Column Action: Reverse flush column. If problem persists, replace column and/or frit. Contamination->Replace_Column Solvent_Mismatch Yes Injection_Solvent->Solvent_Mismatch Yes Solvent_OK No Injection_Solvent->Solvent_OK No Change_Solvent Action: Prepare sample in mobile phase or a weaker solvent. Solvent_Mismatch->Change_Solvent Coelution Possible co-elution with an interference. Solvent_OK->Coelution Modify_Method Action: Adjust gradient, mobile phase composition, or try a different column to improve resolution. Coelution->Modify_Method

Caption: Troubleshooting workflow for peak splitting.

Issue 3: Retention Time Shift

Q: The retention time of my this compound peak is unstable. What should I check?

A: Fluctuations in retention time can compromise peak identification and integration. Here are the common causes and their solutions:

Potential Cause Solution
Mobile Phase Composition Change Ensure the mobile phase is prepared consistently and accurately. If using a gradient, check the pump's proportioning valves. Premixing the mobile phase can sometimes improve stability.
Inconsistent Column Temperature Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If other parameters are stable, it may be time to replace the column.
Issue 4: Low Sensitivity/No Peak

Q: I am not seeing a peak for this compound, or the signal is very low. What could be the problem?

A: A lack of signal can be frustrating. Here is a checklist to identify the issue:

  • Sample Preparation:

    • Verify the correct concentration of the standard solution.

    • Ensure proper extraction and that the final sample is in a solvent compatible with the mobile phase.

    • For biological samples, consider matrix effects which can suppress the signal. A sample cleanup step like solid-phase extraction (SPE) may be necessary.

  • Instrument Parameters:

    • LC-MS/MS:

      • Confirm the mass spectrometer is tuned and calibrated.

      • Check the electrospray ionization (ESI) source for cleanliness and proper positioning.

      • Verify the correct precursor and product ions are being monitored in the MS method.

      • Ensure the collision energy and other MS parameters are optimized for this compound.

    • GC-MS:

      • Confirm that a derivatization step (e.g., silylation) has been performed, as it is often necessary for benzodiazepines.

      • Check the injection port temperature and ensure it is appropriate to prevent thermal degradation.

      • Inspect the GC liner for contamination.

  • System Integrity:

    • Check for leaks in the entire fluidic path.

    • Ensure the injection needle is not clogged and is drawing and dispensing the correct volume.

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative method and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 500 µL of plasma, add the appropriate amount of this compound working solution as an internal standard. Vortex and load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.

  • Elution: Elute the analyte with 1 mL of a 2% ammonium hydroxide in ethyl acetate solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Parameters

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. MS/MS Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 257.2
Product Ion (Q3) m/z 121.1 (quantifier), m/z 136.1 (qualifier)
Collision Energy Optimize for your instrument (typically 20-35 eV)
Declustering Potential Optimize for your instrument (typically 50-100 V)
GC-MS Method for this compound in Urine (with Derivatization)

1. Sample Preparation and Derivatization

  • Hydrolysis: To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to cleave any conjugated metabolites.

  • Extraction: After cooling, add the this compound internal standard. Adjust the pH to ~9 with a suitable buffer and perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex and centrifuge.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization: To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Parameters

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Determine the characteristic ions of the derivatized this compound

Data Summary

The following table provides typical mass spectrometric transitions for 7-Amino Nitrazepam and its deuterated internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
7-Amino Nitrazepam252.1121.125
7-Amino Nitrazepam252.1136.120
This compound257.2121.125
This compound257.2136.120

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: General workflow for LC-MS/MS analysis.

References

Reducing background noise in 7-Amino Nitrazepam-d5 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 7-Amino Nitrazepam-d5 assays.

Troubleshooting Guide: High Background Noise

High background noise can significantly impact the accuracy and sensitivity of your this compound assay. This guide provides a systematic approach to identifying and mitigating common sources of noise.

Question: I am observing high background noise in my this compound LC-MS/MS analysis. What are the potential causes and how can I resolve this?

Answer: High background noise in LC-MS/MS analysis can originate from several sources, including the sample matrix, sample preparation, chromatographic conditions, and the mass spectrometer itself.[1] Below is a step-by-step guide to troubleshoot this issue.

Step 1: Identify the Source of the Noise

First, determine if the noise is chemical or electronic.

  • Chemical Noise: Appears as a high baseline or discrete interfering peaks in your chromatogram.

  • Electronic Noise: Presents as a random, high-frequency signal across the entire chromatogram. If you suspect electronic noise, consult your instrument's service engineer.

This guide will focus on troubleshooting chemical noise.

Step 2: Evaluate for Matrix Effects

Matrix effects, such as ion suppression or enhancement, are a common cause of high background and variability in bioanalytical assays.[2][3][4]

  • Problem: Endogenous components in the biological matrix (e.g., urine, blood) can co-elute with this compound and interfere with its ionization, leading to a suppressed or enhanced signal and a high baseline.[2][3][4]

  • Solution:

    • Sample Dilution: A simple and effective method to reduce matrix effects is to dilute the sample.[2][3] A 10-fold dilution of urine samples has been shown to minimize ion suppression to less than 20% for similar compounds like 7-Aminoclonazepam.[2][3]

    • Improved Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components.

      • Solid-Phase Extraction (SPE): Mixed-mode SPE can be more effective at reducing matrix effects compared to reversed-phase SPE.[5][6]

      • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from the matrix.[7]

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

      • Adjust the gradient profile to improve resolution.[5]

      • Evaluate different column chemistries. A CORTECS UPLC C18+ column has been shown to provide good separation for benzodiazepines.[5][6]

Step 3: Assess Sample Preparation and Reagents

Contaminants introduced during sample preparation can be a significant source of background noise.[1]

  • Problem: Impurities in solvents, reagents, or from lab equipment can introduce interfering compounds.

  • Solution:

    • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.

    • Check for Contaminated Glassware/Plasticware: Thoroughly clean all equipment or use disposable labware.

    • Blank Injections: Inject a solvent blank to check for contamination from the autosampler and solvent lines.

    • Extraction Blanks: Process a blank matrix sample through the entire sample preparation procedure to identify any contamination introduced during this stage.

Step 4: Investigate Internal Standard (IS) Specific Issues

Issues with the this compound internal standard itself can contribute to background noise.

  • Problem:

    • Contaminated IS Solution: The internal standard solution may be contaminated.

    • Isotopic Crosstalk: The analyte (7-Amino Nitrazepam) may have a small isotopic contribution to the mass of the internal standard (this compound), or vice-versa. While less common for a d5 labeled standard, it's a possibility.

  • Solution:

    • Prepare a Fresh IS Solution: If contamination is suspected, prepare a new stock and working solution of this compound.

    • Evaluate Isotopic Contribution: Analyze a high concentration standard of 7-Amino Nitrazepam without the internal standard to check for any signal in the this compound MRM transition.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High Background Noise Observed check_noise_type Determine Noise Type start->check_noise_type chemical_noise Chemical Noise check_noise_type->chemical_noise High baseline or interfering peaks electronic_noise Electronic Noise check_noise_type->electronic_noise Random, high-frequency signal troubleshoot_chemical Troubleshoot Chemical Noise chemical_noise->troubleshoot_chemical contact_service Contact Instrument Service Engineer electronic_noise->contact_service evaluate_matrix Evaluate Matrix Effects troubleshoot_chemical->evaluate_matrix assess_sample_prep Assess Sample Preparation troubleshoot_chemical->assess_sample_prep investigate_is Investigate IS Issues troubleshoot_chemical->investigate_is solution_matrix Implement Matrix Effect Reduction Strategy: - Sample Dilution - Improved SPE/LLE - Optimize Chromatography evaluate_matrix->solution_matrix solution_sample_prep Implement Sample Prep Improvements: - Use High-Purity Reagents - Check for Contamination (Blanks) - Clean Equipment assess_sample_prep->solution_sample_prep solution_is Address IS Issues: - Prepare Fresh IS Solution - Check for Isotopic Crosstalk investigate_is->solution_is end_point Noise Reduced solution_matrix->end_point solution_sample_prep->end_point solution_is->end_point

Caption: Troubleshooting workflow for high background noise.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies on benzodiazepine analysis, which can inform strategies for reducing background noise in this compound assays.

Table 1: Effect of Sample Dilution on Ion Suppression

AnalyteRetention Time (min)Ion Suppression with No DilutionIon Suppression with 10x Dilution
7-Aminoclonazepam3.3Strong< 20%
Lorazepam4.4Moderate< 20%
Diazepam5.5Moderate< 20%
Prazepam6.1Low< 20%
Zolpidem7.3NoneNot Affected
Data adapted from a study on benzodiazepine analysis in urine.[2][3]

Table 2: Comparison of SPE Sorbents for Matrix Effect Reduction

SPE SorbentAverage Absolute Matrix Effect
Oasis MCX (Mixed-Mode)17.7%
Oasis PRiME HLB (Reversed-Phase)25.3%
Data from a study on urinary benzodiazepine analysis.[6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to this compound assays.

Protocol 1: Sample Preparation using Dilution ("Dilute and Shoot")

This protocol is a quick and effective method for reducing matrix effects in urine samples.[3]

  • Sample Collection: Collect 100 µL of the urine sample.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (containing this compound) to the urine sample.

  • Vortex: Vortex the sample to ensure thorough mixing.

  • Dilution: Add 800 µL of LC-grade water to the sample.

  • Centrifugation: Centrifuge the diluted sample.

  • Injection: Inject the supernatant directly into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix.[5]

  • Sample Pre-treatment:

    • To 200 µL of urine in an Oasis MCX µElution Plate well, add 20 µL of internal standard solution.

    • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

    • Incubate the plate at 50 °C for 1 hour.

    • Quench the reaction with 200 µL of 4% H3PO4.

  • SPE Extraction:

    • Draw the pre-treated samples through the sorbent bed by applying a vacuum.

    • Wash the wells with 200 µL of 0.02 N HCl.

    • Wash the wells with 200 µL of 20% MeOH.

    • Dry the plate under high vacuum for 30 seconds.

  • Elution:

    • Elute the analytes with 2 x 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia solution.

  • Final Dilution:

    • Dilute the eluate with 100 µL of sample diluent (e.g., 2% ACN:1% formic acid in water).

  • Injection: Inject the final sample into the LC-MS/MS system.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for Sample Analysis

ExperimentalWorkflow sample_collection Sample Collection (e.g., Urine, Blood) sample_prep Sample Preparation sample_collection->sample_prep dilution Dilution sample_prep->dilution spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle lc_separation LC Separation dilution->lc_separation spe->lc_separation lle->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common MRM transitions for 7-Amino Nitrazepam? While the exact MRM transitions should be optimized on your specific instrument, a common precursor ion for 7-Aminonitrazepam is m/z 252.[8] Product ions would then be determined by collision-induced dissociation.

Q2: Can I use a different deuterated internal standard? It is highly recommended to use a stable isotope-labeled internal standard of the analyte of interest (i.e., this compound for 7-Amino Nitrazepam) as it will have the most similar chemical and physical properties, and will co-elute, providing the best correction for matrix effects and other sources of variability.

Q3: My baseline is clean, but I see a small peak at the retention time of this compound in my blank samples. What could be the cause? This could be due to carryover from a previous high-concentration sample. To address this, run several blank injections after a high-concentration sample to wash the system. Ensure your autosampler wash solution is effective.

Q4: How can I confirm that the background noise is impacting my results? You can assess the impact of background noise by evaluating the signal-to-noise (S/N) ratio for your lowest calibrator. A low S/N ratio (typically <10) indicates that the background noise is significant and may be affecting the accuracy and precision of your low-level measurements.

Q5: Are there any specific considerations for oral fluid samples? Yes, in oral fluid, 7-amino metabolites of nitrobenzodiazepines, like 7-aminonitrazepam, may be more likely to be detected than the parent drug.[9][10] Sample preparation methods may need to be optimized for this different matrix.

References

Validation & Comparative

Isotope Effects of 7-Amino Nitrazepam-d5 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 7-Amino Nitrazepam and its deuterated isotopologue, 7-Amino Nitrazepam-d5. The inclusion of stable isotopes in drug metabolites is a critical technique in quantitative bioanalysis, primarily for its utility as an internal standard. Understanding the isotope effects on mass spectrometric fragmentation is paramount for robust method development and accurate quantification. This document outlines the key differences in their mass spectra, provides detailed experimental protocols for their analysis, and visualizes the analytical workflow.

Mass Spectral Data Comparison

The primary isotope effect observed in the mass spectrometry of this compound is a predictable mass shift in the precursor and product ions due to the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring. While significant alterations in fragmentation pathways (kinetic isotope effects) are not commonly reported for this type of stable isotope labeling, subtle differences in relative ion abundances may occur.

Below is a comparative summary of the expected and reported mass-to-charge ratios (m/z) for the protonated molecules and their major fragment ions in tandem mass spectrometry (MS/MS).

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Putative Fragment Structure/Loss
7-Amino Nitrazepam252.1224.1, 196.1, 121.1Loss of CO, Loss of CO and HCN, Benzodiazepine ring cleavage
This compound257.1229.1, 201.1, 126.1Loss of CO, Loss of CO and HCN, Benzodiazepine ring cleavage with d5-phenyl group

Note: The m/z values for 7-Amino Nitrazepam are based on publicly available spectral data.[1][2] The values for this compound are predicted based on the known molecular weight and fragmentation patterns of the non-deuterated analog.[3]

Experimental Protocols

The following are detailed methodologies for the analysis of 7-Amino Nitrazepam using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Quantification in Urine

This method is adapted from established protocols for the analysis of benzodiazepines in biological matrices.[4][5]

1. Sample Preparation:

  • To 1 mL of urine, add 20 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Vortex for 10 seconds.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Perform solid-phase extraction (SPE) using a C18 cartridge:

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Amino Nitrazepam: 252.1 → 224.1 (Quantifier), 252.1 → 196.1 (Qualifier)

    • This compound: 257.1 → 229.1 (Quantifier)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

  • Ion Spray Voltage: ~5000 V.

  • Temperature: ~500°C.

GC-MS Method for Quantification in Blood

This protocol requires derivatization to improve the volatility and thermal stability of the analytes.[6]

1. Sample Preparation:

  • To 1 mL of whole blood, add 20 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Perform a liquid-liquid extraction with 5 mL of n-butyl chloride.

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes.

2. GC Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Selected Ion Monitoring (SIM) Ions:

    • 7-Amino Nitrazepam derivative: Monitor characteristic fragment ions (specific m/z values will depend on the derivative formed).

    • This compound derivative: Monitor the corresponding mass-shifted fragment ions.

Visualizations

LC-MS/MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample IS_Addition Add 7-Amino Nitrazepam-d5 Sample->IS_Addition SPE Solid-Phase Extraction IS_Addition->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Data Data MS2->Data Data Acquisition & Processing

Caption: Workflow for the quantitative analysis of 7-Amino Nitrazepam.

Logical Relationship of Analytes

logical_relationship Nitrazepam Nitrazepam Metabolism Metabolism (Reduction of Nitro Group) Nitrazepam->Metabolism 7_Amino_Nitrazepam 7-Amino Nitrazepam (Analyte) Metabolism->7_Amino_Nitrazepam Analysis Mass Spectrometric Analysis 7_Amino_Nitrazepam->Analysis 7_Amino_Nitrazepam_d5 This compound (Internal Standard) 7_Amino_Nitrazepam_d5->Analysis

Caption: Metabolic origin and analytical relationship of the compounds.

References

A Comparative Guide to 7-Amino Nitrazepam-d5 and Nitrazepam-d5 as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical toxicology, the precise quantification of therapeutic drugs and their metabolites is paramount. For benzodiazepines like nitrazepam, which undergoes metabolic transformation to 7-aminonitrazepam, accurate bioanalysis is crucial for pharmacokinetic studies and clinical monitoring. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. This guide provides a detailed comparison of two such standards: 7-Amino Nitrazepam-d5 and Nitrazepam-d5.

The ideal internal standard is a deuterated analog of the analyte of interest, as it shares near-identical physicochemical properties, leading to similar behavior during sample extraction and chromatographic separation. This co-elution and similar ionization efficiency effectively compensates for variations in sample preparation and matrix effects.[1] Therefore, Nitrazepam-d5 is the optimal internal standard for the quantification of nitrazepam, while this compound is best suited for the analysis of 7-aminonitrazepam.

Performance Data Comparison

The following tables summarize the performance characteristics of analytical methods utilizing these internal standards. The data is extracted from a comprehensive LC-MS/MS method for the analysis of 33 benzodiazepines and their metabolites in serum. It is important to note that in this particular study, 7-Aminoclonazepam-d4 was used as the internal standard for 7-Aminonitrazepam. Given its structural similarity as a deuterated 7-amino benzodiazepine metabolite, its performance is presented here as a proxy for this compound.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteInternal StandardLinearity (R²)LLOQ (µg/L)
NitrazepamNitrazepam-d50.99710.5
7-Aminonitrazepam7-Aminoclonazepam-d40.99522.1

Data sourced from a Thermo Fisher Scientific application note evaluating an LC-MS/MS method for 33 benzodiazepines.[2]

Table 2: Intraday Precision and Accuracy

AnalyteInternal StandardQC LevelSpecified Concentration (µg/L)Measured Concentration (µg/L)Precision (%RSD)Accuracy (%)
NitrazepamNitrazepam-d5QC 118.218.04.899
QC 259.861.04.7102
7-Aminonitrazepam7-Aminoclonazepam-d4QC 111.110.410.794
QC 236.536.93.5101

Data sourced from a Thermo Fisher Scientific application note. The precision is represented by the Relative Standard Deviation (%RSD), and accuracy is the percentage of the measured concentration relative to the specified concentration.[2]

Experimental Protocols

The data presented above was generated using a validated online solid-phase extraction (SPE) coupled with an LC-MS/MS method. A summary of the experimental protocol is provided below.

Sample Preparation: Online SPE

  • Sample Loading: Serum samples are loaded onto an SPE column for the extraction of the analytes from the biological matrix.

  • Analyte Elution: The extracted analytes are eluted from the SPE column and transferred to the HPLC column by backflushing with the mobile phase.

  • Chromatographic Separation: The analytes are then separated on an HPLC column using a gradient elution.

LC-MS/MS Analysis

  • Mass Spectrometer: A triple-stage quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source is used for analysis.

  • Ionization Mode: Positive-ion selected-reaction monitoring (SRM) is employed for detection and quantification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process and the relationship between the analytes and their respective internal standards.

Workflow for Benzodiazepine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample Spike Spike with Internal Standards (Nitrazepam-d5 & this compound) Sample->Spike OnlineSPE Online Solid-Phase Extraction Spike->OnlineSPE LC Liquid Chromatography (Separation) OnlineSPE->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Processing & Results MSMS->Data Data Acquisition

Caption: Experimental workflow for benzodiazepine analysis.

Analyte and Internal Standard Relationship Nitrazepam Nitrazepam (Analyte) Nitrazepam_d5 Nitrazepam-d5 (Internal Standard) Aminonitrazepam_d5 This compound (Internal Standard) Nitrazepam_d5->Aminonitrazepam_d5 Structurally Related SIL-IS Aminonitrazepam 7-Aminonitrazepam (Analyte)

Caption: Relationship between analytes and their internal standards.

Concluding Remarks

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. For the quantification of nitrazepam and its primary metabolite, 7-aminonitrazepam, the use of their respective deuterated analogs, Nitrazepam-d5 and this compound, is the recommended approach. The presented data demonstrates that methods employing these, or structurally very similar, internal standards can achieve excellent linearity, sensitivity, precision, and accuracy, meeting the stringent requirements for clinical and forensic applications. Researchers and drug development professionals should prioritize the use of these specific internal standards to ensure the highest quality data in their studies.

References

Cross-Validation of Analytical Methods for the Quantification of 7-Amino Nitrazepam-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the precise quantification of 7-Amino Nitrazepam-d5, a deuterated internal standard crucial for accurate bioanalytical studies. Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variability in instrument response.[1] The choice of quantification method can significantly impact the reliability and efficiency of drug metabolism and pharmacokinetic (DMPK) studies. This document compares the two most prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and evaluates common sample preparation methodologies. While direct comparative studies on this compound are limited, this guide draws upon extensive data for the non-deuterated analog, 7-Amino Nitrazepam, and other closely related benzodiazepines to provide a thorough and objective comparison.

Method Comparison: LC-MS/MS vs. GC-MS

The selection between LC-MS/MS and GC-MS for the quantification of this compound hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the need for derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of benzodiazepines and their metabolites in biological matrices.[2] Its primary advantage lies in its ability to analyze polar and thermally labile compounds without the need for chemical derivatization, which simplifies sample preparation and reduces analysis time.[2] LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of low concentrations of analytes in complex matrices like plasma and urine.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. However, for many benzodiazepines, including 7-Amino Nitrazepam, derivatization is necessary to improve their volatility and thermal stability for GC analysis.[4] This additional step can introduce variability and increase sample preparation time. Common derivatization agents for 7-Amino Nitrazepam include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[4]

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of 7-Amino Nitrazepam.

ParameterLC-MS/MSGC-MSReferences
Derivatization Not requiredRequired (e.g., silylation)[2][4]
Sensitivity High (sub-ng/mL levels)High (sub-ng/mL to ng/mL levels)[3][4]
Selectivity Very highHigh[3][4]
Sample Throughput HighModerate[3]
Analysis Time ShortLonger due to derivatization[3][4]
Matrix Effects Can be significant, managed with deuterated standardsGenerally less pronounced[3]

Sample Preparation Methodologies: LLE vs. SPE

Effective sample preparation is critical for removing interferences from biological matrices and concentrating the analyte of interest. The two most common techniques for the extraction of benzodiazepines are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a traditional and widely used method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For 7-Amino Nitrazepam, a common approach involves adjusting the pH of the biological sample to a basic level to ensure the analyte is in its non-ionized form, followed by extraction with an organic solvent like a mixture of ethyl ether and ethyl acetate.[4]

Solid-Phase Extraction (SPE) utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent. SPE can offer cleaner extracts and higher analyte concentration compared to LLE, and it is more amenable to automation. Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange mechanisms, are particularly effective for extracting benzodiazepines from complex matrices.

The table below compares the performance of LLE and SPE for the extraction of 7-Amino Nitrazepam and related compounds.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)References
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbent
Selectivity ModerateHigh (can be tailored with different sorbents)
Recovery Generally good, but can be variableHigh and reproducible[5]
Cleanliness of Extract Can contain more matrix componentsGenerally cleaner extracts
Automation Difficult to automateEasily automated for high throughput
Solvent Consumption HighLow
Cost Lower consumable costHigher consumable cost

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are representative protocols for the quantification of 7-Amino Nitrazepam using LC-MS/MS and GC-MS.

LC-MS/MS Quantification of 7-Amino Nitrazepam

This protocol is adapted from methods for the analysis of benzodiazepines in biological fluids.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To 1 mL of urine or plasma, add an appropriate volume of this compound internal standard solution. Add 1 mL of 100 mM phosphate buffer (pH 6).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water. Dry the cartridge under vacuum for 5 minutes. | Elution: Elute the analyte with 2 mL of a mixture of chloroform/isopropanol/ammonia (70:28:2).[6]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 7-Amino Nitrazepam: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

GC-MS Quantification of 7-Amino Nitrazepam

This protocol includes the necessary derivatization step for GC analysis.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate volume of this compound internal standard solution. Adjust the pH to 9 with a suitable buffer.

  • Extraction: Add 5 mL of an ethyl ether-ethyl acetate (9:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization

  • Reagent: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate to the dried extract.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Cooling: After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized 7-Amino Nitrazepam and its d5-analog.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

cluster_LC_MSMS LC-MS/MS Workflow Sample_LC Biological Sample (Urine/Plasma) IS_LC Add this compound (Internal Standard) Sample_LC->IS_LC SPE Solid-Phase Extraction IS_LC->SPE Elution Elution SPE->Elution Evaporation_LC Evaporation Elution->Evaporation_LC Reconstitution_LC Reconstitution Evaporation_LC->Reconstitution_LC LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution_LC->LC_MSMS_Analysis Data_Processing_LC Data Processing and Quantification LC_MSMS_Analysis->Data_Processing_LC

Caption: LC-MS/MS experimental workflow.

cluster_GC_MS GC-MS Workflow Sample_GC Biological Sample (Urine) IS_GC Add this compound (Internal Standard) Sample_GC->IS_GC LLE Liquid-Liquid Extraction IS_GC->LLE Evaporation_GC Evaporation LLE->Evaporation_GC Derivatization Derivatization (Silylation) Evaporation_GC->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing_GC Data Processing and Quantification GC_MS_Analysis->Data_Processing_GC

Caption: GC-MS experimental workflow.

cluster_comparison Method Comparison Analyte This compound LC_MSMS LC-MS/MS Analyte->LC_MSMS GC_MS GC-MS Analyte->GC_MS No_Deriv No Derivatization LC_MSMS->No_Deriv High_Throughput Higher Throughput LC_MSMS->High_Throughput Deriv Derivatization Required GC_MS->Deriv Lower_Throughput Lower Throughput GC_MS->Lower_Throughput

Caption: Logical comparison of methods.

References

A Comparative Guide to the Inter-laboratory Analysis of 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 7-Aminonitrazepam, utilizing its deuterated internal standard, 7-Amino Nitrazepam-d5. It is intended for researchers, analytical scientists, and toxicology professionals seeking to establish or refine methods for detecting nitrazepam's major metabolite in biological matrices. The data presented is a synthesis of performance characteristics from various validated laboratory methods, offering a baseline for inter-laboratory comparison.

Performance Comparison of Analytical Methods

The quantification of 7-Aminonitrazepam is critical in clinical and forensic toxicology. While a standardized inter-laboratory trial is not publicly available, a comparison of published method validation data provides insights into expected performance across different laboratories and techniques. The primary analytical method employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, alternative.

The following table summarizes key quantitative performance parameters from various studies, illustrating the typical range of efficacy for these methods.

ParameterMethodMatrixReported ValueLaboratory/Study Reference
Limit of Quantification (LOQ) LC-MS/MSSerum22.1 µg/LThermo Fisher Scientific[1]
Limit of Quantification (LOQ) LC-MS/MSUrine0.5 ng/mLBiomed Chromatogr (2009)[2]
Limit of Quantification (LOQ) GC-MSUrine3 µg/LResearchGate (2025)[3]
Limit of Detection (LOD) GC-MSUrine1 µg/LResearchGate (2025)[3]
Limit of Detection (LOD) LC-MS/MSUrine0.07 ng/mLBiomed Chromatogr (2009)[2]
Recovery LC-MS/MSUrine89.0 - 95.2%Biomed Chromatogr (2009)[2]
Recovery GC-MSUrine96.3 - 102.6%ResearchGate (2025)[3]
Precision (%RSD) LC-MS/MSUrine< 6.4%Biomed Chromatogr (2009)[2]
Precision (%RSD) GC-MSUrine3.6 - 5.8%ResearchGate (2025)[3]
Inter-day Accuracy LC-MS/MSSerum93 - 111%Thermo Fisher Scientific[1]
Inter-day Precision (%RSD) LC-MS/MSSerum< 13%Thermo Fisher Scientific[1]

Note: 1 ng/mL is equivalent to 1 µg/L. Variations in reported values can be attributed to differences in instrumentation, sample preparation protocols, and matrix complexity.

Generalized Experimental Protocols

The use of a deuterated internal standard like this compound is crucial for accurate quantification, as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[4]

This protocol represents a typical workflow for the analysis of 7-Aminonitrazepam in biological fluids.

a) Sample Preparation: Hydrolysis and Extraction

  • Spiking: To 200 µL of the biological sample (e.g., urine, serum), add a known concentration of this compound internal standard solution.[5]

  • Enzymatic Hydrolysis: For urine samples, which may contain conjugated metabolites, add 200 µL of an ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate the mixture at 50-60°C for 1 hour to deconjugate the metabolites.[5]

  • Extraction:

    • Solid-Phase Extraction (SPE): After hydrolysis, acidify the sample (e.g., with 4% H₃PO₄) and load it onto a conditioned mixed-mode cation exchange (MCX) SPE cartridge.[5] Wash the cartridge to remove interferences and elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate).[6]

    • Liquid-Liquid Extraction (LLE): Alternatively, add an ammonia solution to the sample, followed by an organic solvent like 1-chlorobutane. Mix thoroughly and centrifuge. Collect the organic layer.[7]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).[7]

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C8 or C18 reversed-phase column.[7]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both 7-Aminonitrazepam and the this compound internal standard for high selectivity and sensitivity.

While this compound is the ideal internal standard due to its structural and chemical similarity to the analyte, other deuterated standards are sometimes employed. In one multi-analyte method, 7-Aminoclonazepam-d4 was used as the internal standard for the quantification of 7-Aminonitrazepam.[1] The choice of internal standard should always be validated to ensure it effectively mimics the behavior of the analyte without causing interference.

Experimental Workflow Diagram

The following diagram illustrates the typical bioanalytical workflow for the quantification of 7-Aminonitrazepam using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (e.g., Urine, Serum) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (if required, for urine) Spike->Hydrolysis Extraction 4. Extraction (SPE or LLE) Hydrolysis->Extraction Evap 5. Evaporation & Reconstitution Extraction->Evap LC 6. LC Separation (Reversed-Phase) Evap->LC MS 7. MS/MS Detection (SRM Mode) LC->MS Data 8. Data Analysis (Analyte/IS Peak Area Ratio vs. Conc.) MS->Data

Caption: Bioanalytical workflow for 7-Aminonitrazepam quantification.

References

The Analytical Edge: Unpacking the Accuracy and Precision of 7-Amino Nitrazepam-d5 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the measurement of 7-Amino Nitrazepam, with a focus on the use of its deuterated stable isotope, 7-Amino Nitrazepam-d5, as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust bioanalytical methods. By closely mimicking the chemical and physical properties of the analyte of interest, it compensates for variability during sample preparation and analysis, leading to significantly improved accuracy and precision. This guide will delve into the performance of this approach and compare it with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), providing a clear overview for selecting the optimal analytical strategy.

Performance Comparison: LC-MS/MS with Deuterated Standard vs. GC-MS

The following table summarizes the key performance metrics for the quantification of 7-Amino Nitrazepam using two distinct analytical platforms. The LC-MS/MS method benefits from the use of a deuterated internal standard, while the GC-MS method employs a non-deuterated internal standard.

ParameterLC-MS/MS with this compound (or other deuterated IS)GC-MS with non-deuterated IS
Recovery 89.0 - 95.2%[1]96.3 - 103.5%
Precision (%RSD) < 6.4%[1]3.6 - 5.8%
Intra-day Accuracy 94 - 112%Not Reported
Inter-day Accuracy 93 - 111%Not Reported
Intra-day Precision (%RSD) < 12%Not Reported
Inter-day Precision (%RSD) < 13%Not Reported
Limit of Detection (LOD) 0.07 ng/mL[1]1.2 µg/L
Limit of Quantification (LOQ) 0.5 ng/mL[1]3.5 µg/L

The Gold Standard: Experimental Protocol for LC-MS/MS Analysis

A detailed methodology is crucial for reproducible and reliable results. The following protocol outlines a validated LC-MS/MS method for the analysis of 7-Amino Nitrazepam in urine, utilizing a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of urine sample, add 20 µL of the internal standard solution (containing this compound).

  • Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

  • Incubate the mixture at 50°C for 1 hour to allow for enzymatic hydrolysis.

  • Quench the reaction by adding 200 µL of 4% phosphoric acid.

  • Load the entire sample onto an Oasis MCX µElution SPE plate.

  • Wash the SPE plate with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol.

  • Dry the plate under high vacuum for 30 seconds.

  • Elute the analytes with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% strong ammonia.

  • Dilute the eluate with 100 µL of a diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to injection.[2]

Chromatographic Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a CORTECS UPLC C18+ column.[2]

  • Mobile Phase A: 0.01% Formic acid in water.[2]

  • Mobile Phase B: 0.01% Formic acid in acetonitrile.[2]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.[2]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Parameters
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 7-Amino Nitrazepam: Precursor ion m/z 252.1 -> Product ion m/z 121.1[3]

    • This compound: The precursor and product ions will be shifted by +5 m/z units.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Add IS (this compound) Add IS (this compound) Urine Sample->Add IS (this compound) Enzymatic Hydrolysis Enzymatic Hydrolysis Add IS (this compound)->Enzymatic Hydrolysis SPE (Solid-Phase Extraction) SPE (Solid-Phase Extraction) Enzymatic Hydrolysis->SPE (Solid-Phase Extraction) Elution Elution SPE (Solid-Phase Extraction)->Elution Dilution Dilution Elution->Dilution LC Separation LC Separation Dilution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Signaling Pathway of Deuterated IS cluster_process Analytical Process Sample Extraction Sample Extraction Chromatographic Separation Chromatographic Separation Sample Extraction->Chromatographic Separation Ionization Ionization Chromatographic Separation->Ionization MS Detection MS Detection Ionization->MS Detection Ratio Measurement 7-Amino Nitrazepam 7-Amino Nitrazepam 7-Amino Nitrazepam->Sample Extraction This compound (IS) This compound (IS) This compound (IS)->Sample Extraction

References

Comparative Stability Analysis: 7-Amino Nitrazepam vs. its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of forensic and clinical toxicology, the stability of analytical standards is paramount for accurate quantification of drugs and their metabolites. This guide provides a comparative overview of the stability of 7-Amino Nitrazepam, a primary metabolite of Nitrazepam, and its deuterated analog, 7-Amino Nitrazepam-d5. While direct comparative studies are not extensively available in published literature, this guide synthesizes existing data on the stability of 7-amino benzodiazepine metabolites and the known effects of deuteration to provide a framework for researchers.

Introduction to Compound Stability

7-Amino Nitrazepam is a key metabolic product of the hypnotic drug Nitrazepam.[1][2] Its detection and quantification in biological samples are crucial for interpreting toxicological findings. Deuterated standards, such as this compound, are frequently employed as internal standards in mass spectrometry-based analytical methods to improve accuracy and precision.[3][4][5] The underlying assumption is that the deuterated analog exhibits similar chemical and physical properties to the native compound, including its stability. However, the introduction of deuterium can sometimes alter the metabolic fate and stability of a molecule, a phenomenon known as the kinetic isotope effect.

Stability of 7-Amino Nitrazepam

Studies have indicated that the 7-amino metabolites of nitrobenzodiazepines, including 7-Amino Nitrazepam, can be relatively unstable under certain conditions. Research has shown that in bacterially-contaminated postmortem blood, these metabolites can undergo partial degradation.[6] Furthermore, significant loss of 7-amino metabolites has been observed in blood samples stored at -20°C for as little as two months.[6] Another study focusing on 7-aminoclonazepam, a structurally similar metabolite, also reported poor stability under frozen storage conditions (-20°C).[7] This inherent instability underscores the importance of proper sample storage and timely analysis.

The Impact of Deuteration on Stability

Comparative Stability Data (Hypothetical)

The following table presents a hypothetical summary of a comparative stability study. Researchers can use this template to record their own experimental findings.

Storage ConditionTime Point7-Amino Nitrazepam (% Degradation)This compound (% Degradation)
-20°C 1 month15%12%
3 months35%30%
6 months60%52%
4°C 1 week10%8%
2 weeks25%21%
1 month45%40%
Room Temperature 24 hours20%18%
48 hours40%35%
1 week85%80%

Experimental Protocols

A detailed protocol for conducting a comparative stability study is outlined below.

Objective: To compare the stability of 7-Amino Nitrazepam and this compound in a biological matrix (e.g., blood plasma) under different storage conditions.

Materials:

  • 7-Amino Nitrazepam reference standard

  • This compound reference standard

  • Drug-free human plasma

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of 7-Amino Nitrazepam and this compound in methanol at a concentration of 1 mg/mL.

  • Spiking Solution Preparation: Prepare a spiking solution containing both the native and deuterated compounds at a concentration of 1 µg/mL in methanol.

  • Sample Preparation:

    • Thaw a pool of drug-free human plasma.

    • Spike the plasma with the spiking solution to achieve a final concentration of 100 ng/mL for both analytes.

    • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Storage:

    • Store the aliquots at three different temperature conditions: -20°C, 4°C, and room temperature.

    • Establish multiple time points for analysis (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months, 6 months).

  • Sample Analysis:

    • At each time point, retrieve three aliquots from each storage condition.

    • Perform a protein precipitation extraction by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to a stable internal standard (other than the deuterated analog being tested).

    • The concentration at time zero is considered 100%.

    • Calculate the percentage of the initial concentration remaining at each subsequent time point.

    • Percentage degradation is calculated as 100% - % remaining.

Visualizations

The following diagrams illustrate the metabolic pathway of Nitrazepam and a typical experimental workflow for a stability study.

cluster_metabolism Metabolic Pathway of Nitrazepam Nitrazepam Nitrazepam 7-Amino_Nitrazepam 7-Amino Nitrazepam Nitrazepam->7-Amino_Nitrazepam Reduction (AOX1) 7-Acetamido_Nitrazepam 7-Acetamido Nitrazepam 7-Amino_Nitrazepam->7-Acetamido_Nitrazepam Acetylation (NAT2)

Caption: Metabolic conversion of Nitrazepam to its primary metabolites.

cluster_workflow Comparative Stability Study Workflow A Prepare Spiked Samples (Native & Deuterated) B Aliquot and Store at Different Temperatures A->B C Analyze Samples at Defined Time Points B->C D Protein Precipitation Extraction C->D Sample Prep E LC-MS/MS Analysis D->E F Calculate % Degradation E->F Data Processing G Compare Stability Profiles F->G

Caption: Experimental workflow for the comparative stability assessment.

References

Performance of 7-Amino Nitrazepam-d5 as an Internal Standard in Bioanalytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of xenobiotics in complex biological matrices, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where matrix effects can significantly impact ionization efficiency. For the analysis of 7-aminonitrazepam, the major metabolite of nitrazepam, the ideal internal standard is its stable isotope-labeled counterpart, 7-Amino Nitrazepam-d5. This guide provides a comparative overview of its expected performance against other commonly used internal standards, supported by experimental data from studies on its non-deuterated analogue.

The Role of an Ideal Internal Standard

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, as well as comparable extraction recovery and response to matrix effects. A stable isotope-labeled internal standard, such as this compound, is theoretically the best choice as it shares near-identical physicochemical properties with the analyte, 7-aminonitrazepam. This ensures that any variations during sample preparation and analysis that affect the analyte will similarly affect the internal standard, allowing for reliable correction and accurate quantification.

The following diagram illustrates the principle of using a deuterated internal standard to mitigate common analytical issues:

G Analyte 7-Aminonitrazepam Extraction Extraction (LLE or SPE) Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Affected IS This compound IS->Extraction IS->Matrix Equally Affected Extraction->Matrix Detector Detector Response Matrix->Detector Ratio Analyte/IS Ratio Detector->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical diagram of internal standard correction.

Performance Characteristics and Comparison

While specific performance data for this compound is not extensively published in comparative studies, we can infer its expected performance by examining validation data for the analysis of 7-aminonitrazepam using other common internal standards in various matrices.

Alternative Internal Standards

Commonly used internal standards for the quantification of 7-aminonitrazepam include:

  • 7-Aminoclonazepam: A structural analogue that is not isotopically labeled.

  • 7-Aminoclonazepam-d4: A deuterated analogue of a closely related compound.

  • Diazepam-d5: A deuterated version of another benzodiazepine.

Theoretically, this compound would provide superior performance to these alternatives due to its closer structural and chromatographic similarity to the analyte.

Performance Data in Different Matrices

The following tables summarize the performance of analytical methods for 7-aminonitrazepam using these alternative internal standards. This data serves as a benchmark for the performance expected when using this compound.

Table 1: Performance in Urine

ParameterMethodInternal StandardResultCitation
Extraction Efficiency GC-MS7-Aminoclonazepam82.8%[1]
Recovery LC-MS/MS7-Aminoclonazepam89.0 - 95.2%[2]
Recovery GC-MS7-Aminoclonazepam94.7 - 103.5%[1]
Limit of Quantification (LOQ) LC-MS/MS7-Aminoclonazepam0.5 ng/mL[2]
Limit of Quantification (LOQ) GC-MS7-Aminoclonazepam3.5 µg/L[1]
Precision (%RSD) LC-MS/MS7-Aminoclonazepam< 6.4%[2]
Precision (%RSD) GC-MS7-Aminoclonazepam3.9 - 5.4%[1]

Table 2: Performance in Plasma

ParameterMethodInternal StandardResultCitation
Limit of Quantification (LOQ) HPLCFlunitrazepam & analogues5 ng/mL[3]
Precision (%CV) HPLCFlunitrazepam & analogues5.9%[3]
Accuracy (%Bias) LC-HRAM(MS)7-Aminoclonazepam-d4-16% to +11%[4]
Intra-assay Precision (%CV) LC-HRAM(MS)7-Aminoclonazepam-d4< 7.6%[4]
Inter-assay Precision (%CV) LC-HRAM(MS)7-Aminoclonazepam-d4< 14%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of typical experimental protocols for the analysis of 7-aminonitrazepam.

Sample Preparation: Urine (LC-MS/MS)

A common workflow for the analysis of 7-aminonitrazepam in urine is depicted below:

G start Urine Sample spike Spike with This compound start->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase) spike->hydrolysis extraction Solid Phase Extraction (SPE) hydrolysis->extraction elution Elution extraction->elution evaporation Evaporation and Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Typical workflow for urine sample analysis.

  • Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the urine sample.

  • Hydrolysis: To account for conjugated metabolites, samples are often treated with β-glucuronidase.[2]

  • Extraction: Solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analyte.[5] Alternatively, liquid-liquid extraction (LLE) can be used.[2]

  • Elution and Reconstitution: The analyte and internal standard are eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.

Sample Preparation: Plasma (HPLC)
  • Internal Standard Spiking: An appropriate internal standard is added to the plasma sample.[3]

  • Buffering: The plasma is buffered to a specific pH (e.g., pH 9.5).[3]

  • Liquid-Liquid Extraction: The sample is extracted with an organic solvent mixture (e.g., hexane-ethyl acetate).[3]

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is redissolved for injection into the HPLC system.[3]

Conclusion

While direct comparative data for the performance of this compound is limited in the current literature, its theoretical advantages as a stable isotope-labeled internal standard are clear. The experimental data for the analysis of 7-aminonitrazepam using alternative internal standards demonstrate that high recovery, low limits of quantification, and good precision are achievable. It is expected that the use of this compound would meet or exceed these performance benchmarks by providing more effective compensation for matrix effects and variability in extraction, leading to enhanced accuracy and robustness in bioanalytical methods. For researchers developing and validating methods for the quantification of 7-aminonitrazepam, this compound represents the gold standard for use as an internal standard.

References

Validation of 7-Amino Nitrazepam-d5 as a biomarker of Nitrazepam exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of 7-Amino Nitrazepam-d5 as a biomarker for Nitrazepam exposure, supported by experimental data and detailed methodologies. It is designed to assist researchers, scientists, and drug development professionals in the accurate monitoring and analysis of Nitrazepam metabolism.

Nitrazepam, a benzodiazepine prescribed for anxiety and insomnia, undergoes extensive metabolism in the body. The primary urinary metabolite, 7-aminonitrazepam, serves as a crucial biomarker for detecting and quantifying Nitrazepam exposure.[1] The deuterated internal standard, this compound, is instrumental in achieving high accuracy and precision in analytical testing. This guide explores the validation of this biomarker and compares its utility with other analytical approaches.

Performance and Validation Data

The validation of analytical methods for the quantification of 7-aminonitrazepam in biological matrices, particularly urine, is well-documented. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique employed for this purpose. The use of this compound as an internal standard is a key component of these validated methods, ensuring reliability by correcting for matrix effects and variations in sample preparation and instrument response.

Below is a summary of quantitative data from various studies validating the use of 7-aminonitrazepam as a biomarker, often employing a deuterated internal standard like this compound.

ParameterMethodMatrixValueReference
Linearity LC-MS/MSUrine1 - 50 ng/mL[2]
GC-MSUrine10 - 500 µg/L[3][4]
Limit of Detection (LOD) GC-MSUrine1 µg/L[4]
GC-MSUrine1.2 µg/L[3]
Limit of Quantification (LOQ) LC-MS/MSUrine0.5 ng/mL[2]
GC-MSUrine3 µg/L[4]
GC-MSUrine3.5 µg/L[3]
Recovery LC-MS/MSUrine89.0 - 95.2%[2]
GC-MSUrine83.6%[4]
GC-MSUrine94.7% - 103.5%[3]
Precision (RSD) LC-MS/MSUrine< 6.4%[2]
GC-MSUrine3.6% - 5.8%[4]
GC-MSUrine3.9% - 5.4%[3]

Comparison with Other Biomarkers and Methods

While 7-aminonitrazepam is the major metabolite of Nitrazepam, other metabolites such as 7-acetylamino nitrazepam are also formed.[5] However, the analytical focus has predominantly been on 7-aminonitrazepam due to its abundance and ease of detection.

Alternative Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that often requires derivatization of the analyte.[3][4]

  • Immunoassays: These methods are rapid and can be used for initial screening, but they may lack the specificity of chromatographic methods and are prone to cross-reactivity.

  • Liquid Chromatography-Time of Flight Mass Spectrometry (LC-MS-TOF): A high-resolution mass spectrometry technique that can be used for the simultaneous analysis of multiple benzodiazepines and their metabolites.[6]

The choice of method often depends on the required sensitivity, specificity, and throughput. For confirmatory analysis and accurate quantification, LC-MS/MS with a deuterated internal standard like this compound remains the gold standard.

Experimental Protocols

A generalized experimental protocol for the quantification of 7-aminonitrazepam in urine using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the cited literature.[2][7]

1. Sample Preparation:

  • To a 1 mL urine sample, add this compound internal standard.

  • For the analysis of total 7-aminonitrazepam (free and conjugated), enzymatic hydrolysis with β-glucuronidase is performed.

  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is a mixture of ethyl ether and ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 7-aminonitrazepam and this compound are monitored.

Visualizations

Nitrazepam Metabolism Pathway

The metabolic conversion of Nitrazepam is a multi-step process primarily occurring in the liver. The following diagram illustrates the key enzymatic reactions.

Nitrazepam_Metabolism Nitrazepam Nitrazepam Metabolite1 7-Aminonitrazepam Nitrazepam->Metabolite1 Reduction (AOX1) Metabolite2 7-Acetylamino nitrazepam Metabolite1->Metabolite2 Acetylation (NAT2) Reactive_Metabolite N-Hydroxylamino NZP (Reactive Metabolite) Metabolite1->Reactive_Metabolite Hydroxylation (CYP3A4) Metabolite2->Metabolite1 Hydrolysis (AADAC)

Caption: Proposed metabolic pathway of Nitrazepam.

Experimental Workflow for 7-Aminonitrazepam Quantification

This diagram outlines the typical steps involved in the analysis of 7-aminonitrazepam in a urine sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Spiking Add this compound (Internal Standard) Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for 7-aminonitrazepam analysis.

References

Safety Operating Guide

Proper Disposal of 7-Amino Nitrazepam-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 7-Amino Nitrazepam-d5, a deuterated metabolite of the benzodiazepine nitrazepam, requires careful handling and disposal due to its potential hazards and regulatory considerations. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Hazard Information

Key Hazard and Disposal Information Summary

PropertyInformationSource
GHS Hazard Statements H302: Harmful if swallowed[1]
GHS Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Primary Disposal Route Hazardous Waste Incineration via a licensed disposal facility.[2][3]
Environmental Considerations Do not allow to enter sewers or surface/ground water. Benzodiazepines are persistent in the environment.

Disposal Workflow

The proper disposal of this compound is contingent on its classification as a hazardous and potentially controlled substance. The following workflow outlines the decision-making process for its disposal.

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Classification and Segregation

  • Controlled Substance Status: Determine if this compound is classified as a controlled substance or an analog of a controlled substance according to your local regulations and the Drug Enforcement Administration (DEA) in the United States.

  • Segregation: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), must be segregated from non-hazardous and other chemical waste streams.

3. Waste Collection and Labeling

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Labeling: The label should prominently display:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Harmful if Swallowed")

    • The date the waste was first added to the container.

4. Disposal of Controlled Substance Inventory

  • If classified as a controlled substance, the disposal of unused inventory must be handled by a DEA-registered reverse distributor.[3]

  • The process must render the substance "non-retrievable," with incineration being the DEA's recognized method to achieve this standard.[3]

  • Maintain meticulous records of the disposal, including the DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[3]

5. Disposal of Non-Controlled or Trace Waste

  • Even if not explicitly listed as a controlled substance, it is best practice to treat this compound as hazardous pharmaceutical waste.

  • Engage a licensed hazardous waste management company for collection and disposal.

  • Inform the waste management company of the nature of the chemical to ensure it is slated for high-temperature incineration.

6. Prohibited Disposal Methods

  • Do not dispose of this compound down the drain. This can lead to environmental contamination as benzodiazepines are not effectively removed by wastewater treatment plants.

  • Do not dispose of this compound in regular trash.

7. Documentation and Record Keeping

  • Maintain a copy of all waste manifests and disposal records in accordance with your institution's policies and local, state, and federal regulations. For controlled substances, these records must be kept for a minimum of two years as per DEA regulations.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Essential Safety and Operational Guidance for Handling 7-Amino Nitrazepam-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 7-Amino Nitrazepam-d5, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound, a deuterated metabolite of nitrazepam. Given the limited specific data on the deuterated form, a cautious approach is mandated, treating the compound as a potent pharmaceutical substance. The following procedures are based on available safety data for related compounds and general best practices for handling active pharmaceutical ingredients (APIs).

Hazard Identification and Classification
  • 7-Aminonitrazepam (Parent Compound): The GHS classification indicates it is harmful if swallowed.[1]

  • Nitrazepam-d5: The SDS for this related deuterated compound indicates it is harmful if swallowed and may cause an allergic skin reaction.

Based on this, this compound should be handled as a substance that is harmful if ingested and a potential skin sensitizer .

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure during handling. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Disposable, low-linting coveralls ("bunny suit") with integrated hood and shoe covers.[2] - Powered Air-Purifying Respirator (PAPR) with an appropriate particulate filter.[3][4] - Double-gloving with nitrile gloves; change outer gloves frequently. - Chemical splash goggles and a face shield.[5]
Solution Preparation and Handling - Disposable, long-sleeved gown with tight-fitting cuffs.[2] - Nitrile gloves. - Chemical splash goggles.[4]
General Laboratory Operations - Laboratory coat. - Nitrile gloves. - Safety glasses.

Note: All PPE should be removed in a designated area to prevent the spread of contamination. Disposable PPE should be disposed of as hazardous waste.

Engineering Controls

To further mitigate exposure risks, specific engineering controls are necessary:

Control TypeSpecification
Primary Containment (for handling dry powder) A certified chemical fume hood or a glove box/containment isolator is required for weighing and handling the solid form of the compound to prevent inhalation of airborne particles.[6]
Ventilation All manipulations of this compound, including solution preparation, should be performed in a well-ventilated area, preferably within a chemical fume hood.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the laboratory.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Pre-Handling:

  • Designate a specific area for handling this compound.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare all required equipment (spatulas, weigh boats, vials, solvents) and place them within the containment area (fume hood or glove box).
  • Have a clearly labeled waste container ready for contaminated materials.

2. Handling of Solid Compound (Weighing):

  • Don the appropriate PPE as outlined in the table above.
  • Perform all manipulations within a certified chemical fume hood or glove box.
  • Use dedicated, clean equipment for weighing.
  • Carefully transfer the desired amount of the compound, avoiding the generation of dust.
  • Close the primary container tightly after use.

3. Solution Preparation:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
  • Ensure the container is securely capped before mixing or vortexing.

4. Post-Handling and Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a final wipe with a dry cloth.
  • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in the designated hazardous waste container.
  • Remove PPE in the designated doffing area, avoiding self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions containing this compound Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not pour down the drain.[7]
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste bag or container.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.

All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_equip Prepare Equipment don_ppe->prep_equip prep_waste Prepare Waste Container prep_equip->prep_waste weigh Weigh Solid Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve dispose_solid Dispose of Solid Waste weigh->dispose_solid Contaminated disposables decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid Excess solution doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands doff_ppe->wash dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.